1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-methyl-2-oxoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNIMRLJXGFNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362542 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-98-8 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent Vilsmeier-Haack formylation approach, including experimental protocols and quantitative data.
Introduction
This compound is a crucial building block in medicinal chemistry. Its quinolone scaffold is a common feature in a wide array of biologically active molecules. The strategic placement of the methyl group at the 1-position and the carbaldehyde group at the 4-position offers versatile points for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.
Primary Synthesis Method: Vilsmeier-Haack Formylation
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 1-methyl-2-quinolone scaffold.
The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich 4-position of the 1-methyl-2-quinolone ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Signaling Pathway of the Vilsmeier-Haack Reaction
Navigating the Synthesis and Potential of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Technical Guide for Researchers
Disclaimer: Detailed experimental data and biological activity profiles for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde (CAS number 15112-98-8) are not extensively available in the public domain. This guide provides a comprehensive overview based on available information for the target compound and structurally related quinolinone derivatives to serve as a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols and potential applications described herein are generalized from methodologies reported for analogous compounds and should be adapted and optimized for the specific target molecule.
Core Compound Properties
While specific experimentally determined physical properties for this compound are scarce, its basic molecular and computed data are summarized below. This table highlights the current knowledge gaps and provides a starting point for characterization.
| Property | Value | Source |
| CAS Number | 15112-98-8 | - |
| Molecular Formula | C₁₁H₉NO₂ | ChemSynthesis |
| Molecular Weight | 187.198 g/mol | ChemSynthesis |
| Melting Point | Not available | ChemSynthesis |
| Boiling Point | Not available | ChemSynthesis |
| Density | Not available | ChemSynthesis |
| SMILES | CN1C(=O)C=C(C=O)C2=C1C=CC=C2 | - |
| InChIKey | HMNIMRLJXGFNQG-UHFFFAOYAJ | - |
Synthesis of the Quinolinone Scaffold: Representative Methodologies
The synthesis of this compound and its analogs can be approached through several established synthetic routes for quinolinone and quinoline-carbaldehyde cores. The Vilsmeier-Haack reaction is a prominent method for the formylation of activated aromatic and heterocyclic compounds and serves as a likely pathway.
Generalized Experimental Protocol: Vilsmeier-Haack Formylation of an N-Methyl-2-quinolinone Precursor
This protocol is a generalized representation for the formylation of an N-methyl-2-quinolinone to yield a 4-carbaldehyde derivative. Optimization of reagents, temperature, and reaction time is crucial for the specific substrate.
Materials:
-
N-Methyl-2-oxo-1,2-dihydroquinoline (or a suitable precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (3-5 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (2-4 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the N-Methyl-2-oxo-1,2-dihydroquinoline precursor (1 equivalent) in a minimal amount of dry DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
Biological Activity and Screening of Quinolinone Derivatives
Quinoline and quinolinone scaffolds are present in a wide range of biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[1][2] The aldehyde functionality at the C4 position offers a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).
Generalized Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can then be determined by plotting cell viability against the log of the compound concentration.
Visualizing Synthetic and Discovery Pathways
The following diagrams, generated using the DOT language, illustrate a generalized synthetic route and a typical workflow for the discovery and initial evaluation of novel quinolinone-based compounds.
Caption: Generalized workflow for the Vilsmeier-Haack formylation of N-methyl-2-quinolinone.
Caption: A typical workflow for the discovery and optimization of quinolinone-based drug candidates.
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a compound of interest to researchers in medicinal chemistry and drug development. While a thorough search of scientific literature and spectral databases did not yield experimentally-derived ¹H and ¹³C NMR data for this specific molecule, this document provides predicted spectral data based on the analysis of structurally similar quinoline derivatives and established spectroscopic principles. The included experimental protocols and workflow diagrams are designed to guide researchers in the acquisition and analysis of NMR data for this class of compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts and coupling constants of analogous quinoline structures and the expected electronic effects of the N-methyl, 2-oxo, and 4-carbaldehyde substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| CHO | 10.2 | s | - | 1H |
| H-3 | 7.9 | s | - | 1H |
| H-5 | 8.2 | d | 8.0 | 1H |
| H-6 | 7.4 | t | 7.5 | 1H |
| H-7 | 7.7 | t | 7.8 | 1H |
| H-8 | 7.9 | d | 8.2 | 1H |
| N-CH₃ | 3.8 | s | - | 3H |
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 162 |
| C-3 | 120 |
| C-4 | 145 |
| C-4a | 125 |
| C-5 | 130 |
| C-6 | 124 |
| C-7 | 134 |
| C-8 | 116 |
| C-8a | 140 |
| CHO | 193 |
| N-CH₃ | 30 |
Experimental Protocols for NMR Spectroscopy
A standardized protocol for the NMR analysis of quinoline derivatives is provided below.
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Temperature: Standard room temperature (298 K) is typically sufficient.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').
-
Spectral Width: A spectral width of 200-240 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a general workflow for NMR data acquisition and analysis.
A Technical Guide to the Biological Activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many variations, the 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde core has emerged as a versatile precursor for the synthesis of novel compounds with significant pharmacological potential. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential applications in drug discovery and development.
Synthesis of the Core Scaffold
The primary synthetic route to this compound involves the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic substrate.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established Vilsmeier-Haack formylation reactions of activated quinoline precursors.
Materials:
-
1-methyl-2-oxo-1,2-dihydroquinoline (or a suitable precursor like N-methylacetanilide)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium carbonate solution
-
Appropriate organic solvents for extraction and recrystallization (e.g., dichloromethane, ethanol)
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and magnetic stirrer, cool DMF to 0°C. Add POCl₃ dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).
-
Formylation Reaction: Cool the Vilsmeier reagent to 5°C. Gradually add the 1-methyl-2-oxo-1,2-dihydroquinoline substrate to the reagent with continuous stirring. After the addition, continue stirring for 30 minutes at this temperature.
-
Reaction Completion: Gently heat the reaction mixture on a water bath for several hours (the exact time may vary and should be monitored by Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice.
-
Neutralization: Neutralize the acidic mixture with a saturated sodium carbonate solution until the pH is basic.
-
Isolation and Purification: The product may precipitate out of the solution upon neutralization. Collect the solid by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic activity against a range of human cancer cell lines. Their anticancer effects are attributed to several distinct mechanisms of action, including the inhibition of key cellular enzymes and disruption of critical cellular processes.
Mechanisms of Anticancer Action
-
Pim-1 Kinase Inhibition: Pim-1 kinase is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and drug resistance. Certain quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. Some quinoline-based compounds inhibit the polymerization of tubulin, leading to a disruption of the microtubule network, mitotic arrest, and subsequent apoptotic cell death.
-
DNA Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and recombination. Quinoline derivatives can act as topoisomerase poisons by stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, which triggers a DNA damage response and ultimately results in apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%).
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydrazone Derivative 3b | MCF-7 (Breast) | 7.016 | [1] |
| Dihydrazone Derivative 3c | MCF-7 (Breast) | 7.05 | [1] |
| Dihydrazone Derivative 3a | BGC-823 (Gastric) | > 50 | [1] |
| Dihydrazone Derivative 3d | A549 (Lung) | 34.32 | [1] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | Low µM range | [2] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 (Breast) | Low µM range | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Signaling Pathway Visualizations
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a variety of bacterial and fungal pathogens.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase.[3] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[3] By inhibiting this enzyme, quinoline compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA damage and ultimately bacterial cell death.[3]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for representative this compound derivatives.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxalin-2(1H)-one derivative 4a | Staphylococcus aureus | 0.97-15.62 | |
| Quinoxalin-2(1H)-one derivative 7 | Escherichia coli | 1.95-31.25 | |
| Quinoxalin-2(1H)-one derivative 8a | Candida albicans | 15.62-62.5 | |
| Imidazo[1,5-a]quinoxaline derivative 3d | Gram-positive bacteria | Comparable to reference drugs | |
| Imidazo[1,5-a]quinoxaline derivative 3e | Gram-negative bacteria | Comparable to reference drugs |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound derivatives
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Compound Dilution: Prepare serial two-fold dilutions of the quinoline derivatives in the appropriate broth directly in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density of the wells using a microplate reader.
Mechanism Visualization
Conclusion and Future Directions
The this compound scaffold serves as a valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents through diverse and clinically relevant mechanisms of action. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to identify novel mechanisms and potential biomarkers of response.
-
In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models of cancer and infectious diseases to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of quinoline derivatives, investigating the potential of these compounds for other indications, such as antiviral, anti-inflammatory, or neuroprotective agents, is warranted.
References
Synthesis of Novel Bio-active Derivatives from 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives synthesized from the versatile starting material, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. This document details key reaction pathways, provides explicit experimental protocols, and summarizes the biological activities of the resulting compounds, with a focus on their potential as anticancer and antimicrobial agents.
Core Synthetic Pathways
This compound serves as a valuable scaffold for the generation of a diverse library of heterocyclic compounds through several key synthetic transformations. The primary reaction pathways explored include Knoevenagel condensation, formation of hydrazones and thiosemicarbazones, and cyclization reactions to yield pyrazole, pyrimidine, and triazole derivatives.
Caption: Core synthetic pathways for derivatization.
Experimental Protocols
General Synthesis of Thiosemicarbazone Derivatives
This protocol outlines the condensation reaction between this compound and a substituted thiosemicarbazide.
Materials:
-
This compound
-
Substituted thiosemicarbazide (e.g., thiosemicarbazide, 4-phenyl-3-thiosemicarbazide)
-
Methanol
-
Potassium carbonate (optional, as catalyst)
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add 1 mmol of the desired thiosemicarbazide derivative to the solution.
-
(Optional) Add a catalytic amount of potassium carbonate (e.g., 0.2 g).
-
Stir the reaction mixture at room temperature overnight, followed by refluxing for 1-2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/n-hexane 1:4).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold methanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the purified thiosemicarbazone derivative.[1][2][3]
Caption: Workflow for thiosemicarbazone synthesis.
General Protocol for Knoevenagel Condensation
This procedure describes the base-catalyzed condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol
-
Weak base catalyst (e.g., piperidine, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 15-20 mL of ethanol.
-
Add 1-1.2 mmol of the active methylene compound to the solution.
-
Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine).
-
Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.[4]
Caption: Workflow for Knoevenagel condensation.
Quantitative Data Summary
The following tables summarize the reported yields and spectral data for representative derivatives synthesized from this compound.
Table 1: Synthesis of Thiosemicarbazone Derivatives
| Derivative | Reagent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |
| 1 | Thiosemicarbazide | 90 | 248-250 | 11.64 (s, 1H, NH), 8.31 (s, 1H, NH), 8.09 (s, 1H, NH), 7.2-8.0 (m, Ar-H), 3.8 (s, 3H, N-CH₃) | 178.1 (C=S), 161.2 (C=O), 142.5 (C=N), 115-140 (Ar-C), 29.8 (N-CH₃) | [5] |
| 2 | 4-Methylthiosemicarbazide | - | - | 11.5 (s, 1H, NH), 8.4 (q, 1H, NH), 7.2-8.0 (m, Ar-H), 3.8 (s, 3H, N-CH₃), 3.1 (d, 3H, NH-CH₃) | 177.9 (C=S), 161.3 (C=O), 142.8 (C=N), 115-140 (Ar-C), 31.2 (NH-CH₃), 29.8 (N-CH₃) | [5] |
| 3 | 4-Ethylthiosemicarbazide | - | - | 11.5 (s, 1H, NH), 8.4 (t, 1H, NH), 7.2-8.0 (m, Ar-H), 3.8 (s, 3H, N-CH₃), 3.6 (m, 2H, CH₂), 1.2 (t, 3H, CH₃) | 177.5 (C=S), 161.3 (C=O), 142.7 (C=N), 115-140 (Ar-C), 39.0 (CH₂), 29.8 (N-CH₃), 14.9 (CH₃) | [5] |
Table 2: Synthesis of Hydrazone Derivatives
| Derivative | Reagent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |
| 4 | Hydrazine Hydrate | - | >300 | 12.05 (s, 1H, NH), 8.51 (s, 1H, N=CH), 7.3-8.2 (m, Ar-H), 3.8 (s, 3H, N-CH₃) | 161.5 (C=O), 145.2 (N=CH), 115-140 (Ar-C), 29.9 (N-CH₃) | [6][7] |
| 5 | Phenylhydrazine | 97 | 210-212 | 11.8 (s, 1H, NH), 8.6 (s, 1H, N=CH), 6.8-8.2 (m, Ar-H), 3.8 (s, 3H, N-CH₃) | 161.4 (C=O), 144.8 (N=CH), 112-145 (Ar-C), 29.9 (N-CH₃) | [7] |
Biological Activity and Signaling Pathways
Numerous derivatives of this compound have demonstrated significant biological activity, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[8][9][10][11]
Kinase Inhibition: Several quinoline derivatives function as inhibitors of key kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and c-Met.[12] Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Induction of Apoptosis: Many cytotoxic quinoline-carbaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[13]
Caption: Generalized intrinsic apoptosis pathway.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. Their mechanisms of action are diverse and can include the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with microbial metabolism.[14][15][16] The specific mechanism is often dependent on the nature and position of the substituents on the quinoline core.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide array of novel heterocyclic derivatives. The straightforward and efficient synthetic protocols for generating Knoevenagel condensation products, hydrazones, thiosemicarbazones, and various cyclized heterocycles, coupled with the significant anticancer and antimicrobial activities exhibited by these derivatives, underscore the potential of this scaffold in drug discovery and development. Further exploration of structure-activity relationships and mechanistic studies will be crucial in optimizing the therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 6. alcrut.com [alcrut.com]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
Spectroscopic Profile of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive spectroscopic profile based on established principles and data from structurally analogous molecules. Detailed, plausible experimental protocols for its synthesis via the Vilsmeier-Haack reaction and its subsequent spectroscopic analysis are also provided to facilitate further research and application in drug discovery and development.
Introduction
This compound, with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a member of the quinolone class of heterocyclic compounds.[1] The quinolone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. The introduction of a carbaldehyde group at the 4-position and a methyl group on the nitrogen atom creates a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of closely related compounds, including quinoline-4-carbaldehyde and various N-methylated quinolones.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~10.2 | s | - | 1H | -CHO |
| ~8.5 | d | ~8.0 | 1H | H-5 |
| ~7.8 | t | ~7.5 | 1H | H-7 |
| ~7.6 | d | ~8.5 | 1H | H-8 |
| ~7.4 | t | ~7.5 | 1H | H-6 |
| ~7.2 | s | - | 1H | H-3 |
| ~3.8 | s | - | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~192 | C=O (aldehyde) |
| ~162 | C=O (quinolone) |
| ~148 | C-4 |
| ~141 | C-8a |
| ~134 | C-7 |
| ~130 | C-5 |
| ~125 | C-6 |
| ~118 | C-3 |
| ~115 | C-4a |
| ~114 | C-8 |
| ~30 | N-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2930 | Weak | Aliphatic C-H Stretch (N-CH₃) |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1690 | Strong | C=O Stretch (Aldehyde) |
| ~1650 | Strong | C=O Stretch (Quinolone amide) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1370 | Medium | C-N Stretch |
| ~760 | Strong | C-H Bend (ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 187 | [M]⁺ |
| 158 | [M-CHO]⁺ |
| 130 | [M-CHO-CO]⁺ |
Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Transition |
| ~230 | ~30,000 | π → π |
| ~280 | ~15,000 | π → π |
| ~340 | ~8,000 | n → π* |
Experimental Protocols
The following sections detail the plausible experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]
Materials:
-
1-methyl-2(1H)-quinolone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 1-methyl-2(1H)-quinolone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer.
-
The sample should be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data should be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectral data is to be obtained using an Electron Ionization (EI) mass spectrometer.
-
The molecular ion peak [M]⁺ and major fragmentation peaks should be recorded.
UV-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis absorption spectrum is to be recorded on a dual-beam UV-Vis spectrophotometer.
-
A solution of the compound in methanol (or another suitable solvent) should be prepared in a quartz cuvette.
-
The wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity (ε) should be determined.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally similar compounds, offers a solid foundation for researchers working with this molecule. The outlined experimental protocols for its synthesis and analysis are designed to be robust and reproducible, paving the way for further exploration of this compound and its derivatives in various scientific disciplines, particularly in the realm of drug discovery and development. Future experimental validation of the predicted spectroscopic data is encouraged to further solidify the understanding of this compound's chemical properties.
References
An In-Depth Technical Guide on the Discovery and Historical Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a quinolone derivative of interest in medicinal chemistry and organic synthesis. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be understood through established methodologies for the functionalization of quinoline scaffolds. This document details the most probable synthetic routes, focusing on the Vilsmeier-Haack formylation of 1-methyl-2(1H)-quinolone, and presents relevant experimental data for related compounds to provide a practical framework for its preparation. The guide includes structured data tables for easy comparison of key quantitative information and utilizes Graphviz diagrams to illustrate synthetic pathways and experimental workflows.
Introduction
This compound, with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a member of the quinolone class of heterocyclic compounds.[1] Quinolone derivatives are of significant interest in drug discovery and materials science due to their diverse biological activities and photochemical properties. The introduction of a formyl group at the C4-position of the 1-methyl-2-oxo-quinoline scaffold provides a versatile chemical handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules.
While a seminal publication detailing the initial discovery and synthesis of this specific carbaldehyde is not prominently cited, its preparation logically follows from well-established reactions for the C-formylation of activated heterocyclic systems. The most probable and historically significant method for the synthesis of this compound is the Vilsmeier-Haack reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 15112-98-8 | [2] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.198 g/mol | [1] |
| Appearance | Not specified in literature | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified in literature |
Historical Synthesis
The synthesis of this compound is best understood in the context of the broader history of quinoline synthesis and functionalization. The Vilsmeier-Haack reaction, developed in the 1920s, provides a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. Given the electronic nature of the 1-methyl-2(1H)-quinolone system, this reaction represents the most logical and historically relevant approach to introduce a formyl group at the 4-position.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich quinolone ring to afford the desired aldehyde after hydrolysis.
The proposed reaction scheme is as follows:
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Synthesis of the Precursor: 1-Methyl-2(1H)-quinolone
The starting material for the proposed synthesis, 1-methyl-2(1H)-quinolone, can be prepared by the N-methylation of 2(1H)-quinolone. This is a standard procedure in organic synthesis. A representative protocol for a similar N-methylation is the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate from its N-H precursor.
Experimental Protocol for N-Methylation (Adapted from a similar synthesis): A solution of the corresponding N-H quinolone (1 equivalent) in a suitable solvent like DMF is treated with a methylating agent such as iodomethane (methyl iodide) in the presence of a base like potassium carbonate. The reaction is typically stirred at room temperature until completion.
Detailed Experimental Protocols (Hypothetical)
While a specific, detailed historical protocol for the synthesis of this compound is not available in the searched literature, a plausible experimental procedure can be constructed based on general protocols for the Vilsmeier-Haack formylation of related heterocyclic compounds.
Vilsmeier-Haack Formylation of 1-Methyl-2(1H)-quinolone
Objective: To synthesize this compound via the Vilsmeier-Haack reaction.
Materials:
-
1-Methyl-2(1H)-quinolone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 1-methyl-2(1H)-quinolone (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to a moderate temperature (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted with DCM (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Characterization: The structure of the final product would be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect signals for the methyl group, the aromatic protons, and a characteristic downfield singlet for the aldehyde proton.
-
¹³C NMR: Expect signals for the carbonyl carbon, the aldehyde carbon, and the carbons of the quinoline ring system.
-
Mass Spectrometry: Expect a molecular ion peak corresponding to the molecular weight of the product (187.19 g/mol ).
-
Infrared Spectroscopy: Expect a strong absorption band for the aldehyde C=O stretch and the quinolone C=O stretch.
Caption: A generalized experimental workflow for the synthesis.
Quantitative Data from Related Syntheses
To provide a practical context for the expected outcomes of the synthesis of this compound, quantitative data from the synthesis of structurally similar compounds are presented in Table 2.
| Compound | Synthetic Method | Starting Material | Reagents | Yield | Reference |
| Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | N-Methylation | Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate | Iodomethane, K₂CO₃, TBAB in DMF | 81% | [3] |
| 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Vilsmeier-Haack Cyclization & Hydrolysis | N-p-tolylacetamide | POCl₃, DMF; then HCl | 63% (for chloro-intermediate), 80% (for hydrolysis) | [4] |
Biological Significance and Signaling Pathways (Hypothetical)
While no specific biological activities or signaling pathway involvements for this compound have been identified in the literature reviewed, the quinolone scaffold is a well-known pharmacophore. Many quinolone derivatives exhibit a range of biological activities, including antibacterial, anticancer, and antiviral properties.
Should this compound be investigated as a potential drug candidate, a hypothetical workflow for its biological evaluation is presented below.
Caption: A hypothetical workflow for biological evaluation.
Conclusion
This compound is a valuable synthetic intermediate whose historical discovery is not prominently documented. However, its synthesis can be reliably achieved through well-established synthetic methodologies, primarily the Vilsmeier-Haack formylation of 1-methyl-2(1H)-quinolone. This technical guide has provided a comprehensive overview of the most probable synthetic route, including a detailed, albeit hypothetical, experimental protocol. The provided data on related compounds and the illustrative diagrams offer a solid foundation for researchers and drug development professionals interested in the synthesis and potential applications of this and similar quinolone derivatives. Further research into historical chemical literature may yet uncover the original report of this compound's synthesis.
References
An In-depth Technical Guide on the Potential Therapeutic Applications of the 1-Methyl-2-oxo-1,2-dihydroquinoline Scaffold
Disclaimer: This document summarizes the therapeutic potential of the quinolinone chemical scaffold. Direct therapeutic applications and extensive biological data for the specific molecule, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, are not widely available in current scientific literature. The information presented herein is largely based on studies of structurally related quinolinone derivatives and is intended to infer potential areas of research and application for the core molecule.
The quinolin-2(1H)-one (2-quinolone) core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of derivatives with potential therapeutic applications. This guide explores the potential therapeutic uses of this compound by examining the established activities of its close analogs.
Potential Therapeutic Applications
The quinolinone scaffold has been extensively investigated for various pharmacological activities. Derivatives have shown promise in the following therapeutic areas:
-
Anticancer Activity: Numerous quinolinone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation.[3]
-
Antimicrobial Activity: The quinolinone core is a key feature of several antibacterial agents.[4] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][6] The antimicrobial mechanism often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.[7]
-
Antioxidant Activity: Several quinolinone derivatives have been identified as potent antioxidant agents.[8][9] Their ability to scavenge free radicals and reduce oxidative stress suggests potential applications in the treatment of diseases associated with oxidative damage.[10]
-
Antiviral Activity: The antiviral potential of quinolinone derivatives has been demonstrated against a range of viruses.[11][12] Studies have shown that these compounds can inhibit viral replication and other key stages of the viral life cycle.[13]
Data Presentation
The following tables summarize the quantitative data for various quinolinone derivatives from the cited literature.
Table 1: Anticancer Activity of Quinolinone Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 / % Growth Inhibition | Reference |
| 4-hydroxyquinolone analogue (3g) | HCT116 (Colon) | Not specified, but noted as promising | [1] |
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a) | TK-10 (Renal) | %GI = 82.90 at 10 µM | [8] |
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5j) | CCRF-CEM (Leukemia) | %GI = 58.61 at 10 µM | [8] |
| Copper(II) complexes of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones | A375 (Melanoma), BxPC3 (Pancreatic), HCT-15 (Colon) | High cytotoxicity reported | [7] |
Table 2: Antimicrobial Activity of Quinolinone Derivatives
| Compound/Derivative Class | Microorganism | MIC (µmol/mL) | Reference |
| Furochromenoquinoline derivatives (20a,b), (21a,b), (9a,b), (19a,b) | Klebsiella pneumoniae, Escherichia coli (Gram-negative) | 1-4 | [5] |
| Furochromenoquinoline derivatives (20a,b), (21a,b), (9a,b), (19a,b) | Streptococcus pyogenes, Staphylococcus aureus (Gram-positive) | 1-4 | [5] |
| Quinazolinone Schiff base (4e) | P. aeruginosa, S. aureus | 32 µg/mL | [6] |
| Quinazolinone Schiff bases (4e), (4m) | E. coli | 128 µg/mL | [6] |
Table 3: Antioxidant Activity of Quinolinone Derivatives
| Compound/Derivative Class | Assay | IC50 | Reference |
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a) | DPPH free radical scavenging | 14.16 ± 0.42 µM | [8] |
| 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives | DPPH, ABTS+, O2-, OH- radical scavenging | Multiple compounds showed better activity than BHT | [9] |
Table 4: Antiviral Activity of Quinolinone Derivatives
| Compound/Derivative Class | Virus | EC50 / % Inhibition | Reference |
| 4-oxo-4H-quinoline acylhydrazone (4) | Tobacco Mosaic Virus (TMV) | Inactive: 51.2%, Curative: 47.6%, Protective: 46.3% at 500 mg/L | [11] |
| 4-oxo-4H-quinoline acylhydrazone (11) | Tobacco Mosaic Virus (TMV) | Inactive: 49.6%, Curative: 43.0%, Protective: 45.2% at 500 mg/L | [11] |
| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | HIV | EC50 values ranging from 75 to 150 µM | [12] |
| 4-oxoquinoline-3-carboxamide (4h) | Bovine herpesvirus type 5 | EC50 = 6.0 µM ±1.5 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols based on the cited literature.
Anticancer Activity (In Vitro Cytotoxicity Assay) A common method to assess anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay) The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to a specific density.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antioxidant Activity (DPPH Radical Scavenging Assay) This assay measures the ability of a compound to act as a free radical scavenger.
-
Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. The test compound solution is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Visualizations
Generalized Synthesis of 2-Oxo-Quinoline-3-Carbaldehyde Derivatives
Caption: A generalized synthetic pathway for 2-oxo-quinoline-3-carbaldehyde derivatives.
Hypothetical Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of quinolinone derivatives.
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]
- 8. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 11. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Formation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and key data associated with the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a valuable intermediate in medicinal chemistry and organic synthesis.
Core Reaction Mechanism: The Vilsmeier-Haack Formylation
The formation of this compound is predominantly achieved through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The key steps of the mechanism are outlined below:
Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent such as phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.
Step 2: Electrophilic Aromatic Substitution The electron-rich ring of the substrate, 1-methyl-2-oxo-1,2-dihydroquinoline (also known as N-methyl-2-quinolone), acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position of the quinolone ring, which is activated by the electron-donating nitrogen atom and the carbonyl group. This step results in the formation of an iminium salt intermediate.
Step 3: Hydrolysis The final step involves the hydrolysis of the iminium salt intermediate. The addition of water to the reaction mixture leads to the cleavage of the carbon-nitrogen double bond, yielding the final aldehyde product, this compound, and regenerating a secondary amine.
A diagrammatic representation of this signaling pathway is provided below:
Experimental Protocols
Materials:
-
1-methyl-2-oxo-1,2-dihydroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
Part A: Preparation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
Part B: Formylation Reaction
-
Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline in anhydrous dichloromethane (DCM) or a minimal amount of anhydrous DMF.
-
Add the solution of the quinolone derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
A workflow for this experimental setup is illustrated below:
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 15112-98-8 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Note: Specific yield and melting point data can vary depending on the precise reaction conditions and purification methods employed.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system.
-
N-Methyl Protons (-NCH₃): A singlet around δ 3.5-4.0 ppm.
-
Vinyl Proton (=CH-): A singlet corresponding to the proton at the C3 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O, aldehyde): A signal in the downfield region, typically δ 190-200 ppm.
-
Carbonyl Carbon (C=O, quinolone): A signal around δ 160-165 ppm.
-
Aromatic and Vinylic Carbons: Multiple signals in the region of δ 115-150 ppm.
-
N-Methyl Carbon (-NCH₃): A signal in the aliphatic region, typically δ 30-35 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C=O Stretch (quinolone): A strong absorption band around 1640-1660 cm⁻¹.
-
C-H Stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 187.19).
-
Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the formyl group (-CHO) and other fragments from the quinoline ring.
This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, it is recommended that researchers optimize the provided experimental protocols and perform thorough characterization of the resulting product.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde as a key starting material. The following protocols are based on established synthetic methodologies for analogous aldehydes and offer a strategic guide for the preparation of novel quinoline-based heterocycles with potential applications in medicinal chemistry and drug discovery.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are known for a wide range of pharmacological activities.[1][2][3] This protocol outlines the synthesis of a dihydropyrimidinone derivative from this compound.
Experimental Protocol
A mixture of this compound (1.0 eq.), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) is subjected to the reaction conditions outlined in the table below. The reaction can be catalyzed by a Brønsted or Lewis acid.[1]
General Procedure:
-
To a round-bottom flask, add this compound, the β-dicarbonyl compound, urea/thiourea, and the catalyst in the specified solvent.
-
Heat the reaction mixture to the indicated temperature and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice, and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Data Presentation
| Entry | β-Dicarbonyl Compound | N-Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | Urea | HCl (cat.) | Ethanol | Reflux | 4-6 | 85-95 (estimated) |
| 2 | Acetylacetone | Thiourea | p-TsOH | Acetic Acid | 100 | 3-5 | 80-90 (estimated) |
Note: Yields are estimated based on similar reactions reported in the literature for other heterocyclic aldehydes.[4]
Reaction Pathway
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for the formation of carbon-carbon bonds, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[5][6] These products can serve as valuable intermediates for the synthesis of more complex heterocyclic systems.
Experimental Protocol
This compound (1.0 eq.) is reacted with an active methylene compound (1.1 eq.) in the presence of a catalytic amount of a weak base.
General Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in a suitable solvent.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Reflux the mixture for the specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure α,β-unsaturated compound.
Data Presentation
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 2-3 | 90-98 (estimated) |
| 2 | Ethyl Cyanoacetate | Triethylamine | Toluene | Reflux | 4-6 | 85-95 (estimated) |
| 3 | Barbituric Acid | Ammonium Acetate | Acetic Acid | 120 | 1-2 | 88-96 (estimated) |
Note: Yields are estimated based on literature reports for analogous aromatic and heteroaromatic aldehydes.[7][8]
Experimental Workflow
Caption: Knoevenagel condensation experimental workflow.
Proposed Synthesis of Pyrazole Derivatives
A plausible route for the synthesis of pyrazole derivatives from this compound involves a two-step process. First, a Knoevenagel condensation with a β-ketoester, such as ethyl acetoacetate, to form a 1,3-dicarbonyl precursor, followed by cyclization with hydrazine hydrate.
Experimental Protocol
Step 1: Knoevenagel Condensation
Follow the protocol for Knoevenagel condensation described in Section 2, using ethyl acetoacetate as the active methylene compound.
Step 2: Pyrazole Formation
-
Dissolve the α,β-unsaturated product from Step 1 (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the desired pyrazole derivative.
Data Presentation
| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Intermediate/Product | Yield (%) |
| 1 | Aldehyde + Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 3-4 | α,β-Unsaturated Ketoester | 85-95 (estimated) |
| 2 | α,β-Unsaturated Ketoester + Hydrazine Hydrate | - | Ethanol | Reflux | 4-6 | Pyrazole Derivative | 70-85 (estimated) |
Note: Yields are proposed based on standard synthetic transformations.
Logical Relationship Diagram
Caption: Two-step synthesis of pyrazole derivatives.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a wide array of bioactive molecules. The quinolone scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of a reactive aldehyde group at the C4 position and a methyl group at the N1 position of the 2-oxo-quinoline core allows for diverse chemical modifications, leading to the generation of novel derivatives with potentially enhanced therapeutic efficacy and selectivity.
This document provides detailed application notes and experimental protocols for the synthesis of two major classes of bioactive compounds derived from this compound: Schiff bases and chalcones. These derivatives have garnered significant attention in drug discovery due to their promising biological profiles.
Bioactive Molecules Derived from this compound
The aldehyde functionality of this compound is a prime site for derivatization. Condensation reactions with various nucleophiles, such as primary amines and compounds with active methylene groups, yield Schiff bases and chalcones, respectively. These molecular frameworks have been shown to interact with various biological targets, leading to a range of therapeutic effects.
Schiff Base Derivatives: Potential Anticancer Agents
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. Quinoline-based Schiff bases have been extensively investigated for their anticancer properties.[1] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2] The planar nature of the quinoline ring system and the attached aromatic moieties allows for intercalation with DNA, a potential mechanism for their cytotoxic effects.
Chalcone Derivatives: Promising Antimicrobial Agents
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. Quinoline-containing chalcones have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3] Their proposed mechanism of action involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
Quantitative Biological Data
The following tables summarize the biological activities of representative Schiff base and chalcone derivatives of quinolines. While specific data for derivatives of this compound are limited in the reviewed literature, the presented data for structurally related compounds provide valuable insights into their potential efficacy.
Table 1: Anticancer Activity of Quinoline-based Schiff Base Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | MCF7 (Breast) | 12.73 | [1] |
| 5f | MCF7 (Breast) | 13.78 | [1] |
| 5i | MCF7 (Breast) | 10.65 | [1] |
| 5c | A549 (Lung) | 13.76 | [1] |
| 5f | A549 (Lung) | 13.44 | [1] |
| 5i | A549 (Lung) | 10.89 | [1] |
| 3b | MCF-7 (Breast) | 7.016 | [4] |
| 3c | MCF-7 (Breast) | 7.05 | [4] |
Table 2: Antimicrobial Activity of Quinoline-based Chalcone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 13 | Staphylococcus aureus | 15.6 | [3] |
| 14 | Staphylococcus aureus | 7.81 | [3] |
| p5 | Staphylococcus aureus | - | [5] |
| f6 | Staphylococcus aureus | - | [5] |
| t5 | Staphylococcus aureus | - | [5] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Schiff bases and chalcones from this compound. Researchers should optimize these procedures based on the specific reactants and desired products.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Chalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation of this compound with an acetophenone derivative to yield a chalcone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Sodium hydroxide (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a flask.
-
Prepare a solution of sodium hydroxide in ethanol and add it dropwise to the reaction mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 24-48 hours at room temperature. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration.
-
Wash the solid with water to remove any inorganic impurities.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to afford the pure product.
-
Characterize the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualizations
The following diagrams illustrate the synthetic pathways and potential mechanisms of action for the bioactive derivatives of this compound.
Caption: Synthetic pathway for Schiff base derivatives.
Caption: Synthetic pathway for chalcone derivatives.
Caption: Proposed anticancer mechanism of quinoline Schiff bases.
Caption: Proposed antimicrobial mechanism of quinoline chalcones.
References
- 1. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde in Medicinal Chemistry
Introduction
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial scaffold and synthetic intermediate in the field of medicinal chemistry. Its unique chemical structure, featuring a quinolinone core with a reactive aldehyde group, allows for diverse functionalization, leading to the development of novel therapeutic agents with a wide range of biological activities. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for their synthesis and evaluation.
Application Notes
The 1-methyl-2-oxo-1,2-dihydroquinoline moiety is a privileged structure in drug discovery, and the presence of a 4-carbaldehyde group provides a convenient handle for synthetic modifications.[1] Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas.
1. Anticancer Activity:
Derivatives of the 2-oxo-quinoline core have shown potent anticancer activities.[1][2] The aldehyde functional group can be readily converted into various pharmacophores, such as thiosemicarbazones, which are known to exhibit significant cytotoxicity against tumor cell lines.[2][3] Copper(II) complexes of thiosemicarbazone derivatives derived from a related compound, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, have demonstrated remarkable cytotoxicity against human tumor cell lines, with IC50 values in the sub-micromolar to low micromolar range, in some cases surpassing the efficacy of cisplatin.[2] The mechanism of action for some quinolinone derivatives involves the induction of apoptosis and cell cycle arrest.[4] Molecular docking studies suggest that these compounds can bind to key biological targets such as human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell chemoresistance.[5]
2. Antimicrobial and Antifungal Activity:
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[6][7] Derivatives of this compound are being explored for their potential to combat resistant bacterial strains.[6] The aldehyde group can be used to synthesize Schiff bases and other derivatives that have shown promising antimicrobial and antifungal activities.[8] For instance, certain derivatives have exhibited significant inhibitory rates against fungi like Physalospora piricola and Cercospora arachidicola Hori.[9]
3. Antiviral Activity:
Recent research has highlighted the antiviral potential of quinolinone derivatives.[9] Acylhydrazone derivatives of a similar 4-oxo-4H-quinoline structure have shown promising activity against the Tobacco Mosaic Virus (TMV), with some compounds exhibiting higher inactive, curative, and protective activities than the commercial drug ribavirin.[9] The proposed mechanism involves binding to the TMV coat protein, thereby hindering viral self-assembly.[9] Furthermore, studies on related 4-hydroxyquinolone analogues have indicated potential inhibitory activity against the Hepatitis B Virus (HBV).[10][11]
4. Antimalarial Activity:
Derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been evaluated for their antimalarial activity against Plasmodium falciparum, with some compounds showing moderate to high efficacy with IC50 values ranging from 0.014 to 5.87 µg/mL.[2] This suggests that the 1-methyl-2-oxo-1,2-dihydroquinoline scaffold could also be a promising starting point for the development of new antimalarial drugs.
Quantitative Data
The following tables summarize the biological activities of various derivatives of the 2-oxo-quinoline carbaldehyde scaffold.
Table 1: Anticancer Activity of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Copper(II) complex 2 | A375 (Melanoma) | < 1 | [2] |
| Copper(II) complex 2 | BxPC3 (Pancreatic) | < 1 | [2] |
| Copper(II) complex 2 | HCT-15 (Colon) | < 1 | [2] |
| Copper(II) complex 3 | A375 (Melanoma) | < 1 | [2] |
| Copper(II) complex 3 | BxPC3 (Pancreatic) | < 1 | [2] |
| Copper(II) complex 3 | HCT-15 (Colon) | < 1 | [2] |
| Cisplatin | A375 (Melanoma) | > 50 | [2] |
| Cisplatin | BxPC3 (Pancreatic) | > 50 | [2] |
| Cisplatin | HCT-15 (Colon) | > 50 | [2] |
Table 2: Antiviral Activity of 4-Oxo-4H-quinoline Acylhydrazone Derivatives against TMV
| Compound | Concentration (mg/L) | Inactive Activity (%) | Curative Activity (%) | Protective Activity (%) | Reference |
| Compound 4 | 500 | 51.2 | 47.6 | 46.3 | [9] |
| Compound 11 | 500 | 49.6 | 43.0 | 45.2 | [9] |
| Compound 17 | 500 | 47.1 | 49.2 | 44.1 | [9] |
| Ribavirin | 500 | 39.2 | 38.0 | 40.8 | [9] |
Table 3: Antimalarial Activity of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
| Derivative Type | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| Various Derivatives | Drug-sensitive | 0.014 - 5.87 | [2] |
Experimental Protocols
1. Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives, which can be adapted for other modifications of the aldehyde group.
Materials:
-
This compound
-
Thiosemicarbazide (or substituted thiosemicarbazide)
-
Methanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in warm methanol.
-
In a separate flask, dissolve thiosemicarbazide (1 equivalent) in warm methanol.
-
Add the thiosemicarbazide solution to the carbaldehyde solution.
-
Reflux the mixture for 1-2 hours, during which a precipitate should form.[3]
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.[3]
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
2. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375, BxPC3, HCT-15)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3. In Vivo Antiviral Activity Assay against TMV (Half-Leaf Method)
This protocol describes a method to evaluate the antiviral activity of compounds against Tobacco Mosaic Virus in plants.
Materials:
-
Nicotiana glutinosa plants
-
Tobacco Mosaic Virus (TMV)
-
Synthesized compounds dissolved in a suitable solvent
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Curative Activity: Inoculate the entire leaves of N. glutinosa with TMV (approximately 6 x 10^-3 mg/mL). After 2 hours, smear a solution of the test compound on the left side of each leaf, and the solvent control on the right side.
-
Protective Activity: Smear a solution of the test compound on the left side of each leaf and the solvent control on the right side. After 2 hours, inoculate the entire leaf with TMV.
-
Inactive Activity: Mix the test compound solution with the TMV solution and let it stand for 30 minutes. Inoculate the mixture on the left side of each leaf, and a mixture of the solvent and TMV on the right side.
-
Keep the plants in a greenhouse and count the number of local lesions on each side of the leaves after 3-4 days.
-
Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T)/C] x 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.
Visualizations
Caption: Synthetic workflow for creating bioactive derivatives.
Caption: Proposed anticancer mechanism of quinolinone derivatives.
Caption: Workflow for in vivo antiviral activity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-methyl-2-oxo-1,2-dihydroquinoline
Abstract
This document provides a comprehensive experimental procedure for the Vilsmeier-Haack formylation of 1-methyl-2-oxo-1,2-dihydroquinoline to synthesize 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure details the preparation of the Vilsmeier reagent, the formylation reaction, and the subsequent work-up and purification steps. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically an electrophilic chloroiminium salt formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich substrate, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1]
1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. The Vilsmeier-Haack formylation of 1-methyl-2-oxo-1,2-dihydroquinoline provides an efficient route to this key building block. This application note outlines a detailed protocol for this transformation.
Experimental Protocol
Materials:
-
1-methyl-2-oxo-1,2-dihydroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Equipment:
-
Round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle or water bath
-
Reflux condenser
-
Beaker
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
1. Preparation of the Vilsmeier Reagent:
-
In a clean, dry round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.
-
After the complete addition of POCl₃, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Heat the reaction mixture to 60-90 °C and maintain this temperature for several hours (the reaction progress should be monitored by TLC).[3] In some cases, heating for up to 17 hours may be necessary.
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 500 g) with constant and vigorous stirring.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until a precipitate is formed.
-
Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic extracts and the filtered solid. If the solid is not soluble in ethyl acetate, it should be collected separately.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Data Presentation
| Parameter | Expected Value/Range |
| Reactant Ratios | |
| 1-methyl-2-oxo-1,2-dihydroquinoline | 1 equivalent |
| DMF | 3-5 equivalents |
| POCl₃ | 1.5-3 equivalents |
| Reaction Conditions | |
| Vilsmeier Reagent Formation Temp. | 0-10 °C |
| Reaction Temperature | 60-90 °C |
| Reaction Time | 4-17 hours |
| Product Characteristics | |
| Appearance | Crystalline solid |
| Yield | 60-80%[3] |
| Melting Point | Reportedly 134°C for a similar chlorinated derivative |
| Spectroscopic Data | |
| IR (KBr, cm⁻¹) | ~2860 (aldehyde C-H), ~1677 (C=O) |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic, methyl, and aldehyde protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for carbonyl, aldehyde, and aromatic carbons. |
| Mass Spectrometry | M+ peak corresponding to C₁₁H₉NO₂ |
Mandatory Visualization
References
Application Notes and Protocols: Leveraging 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Specifically, derivatives of the 2-oxo-quinoline core have demonstrated significant potential in the development of kinase inhibitors, a class of drugs pivotal in cancer therapy and the treatment of other signaling-related diseases.[1][2] This document provides detailed application notes and protocols for the utilization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde as a versatile starting material for the synthesis of potential kinase inhibitors. The aldehyde functionality at the 4-position serves as a key chemical handle for diversification, allowing for the introduction of various pharmacophores to modulate potency and selectivity against a range of kinase targets.
Strategic Approach: Synthesis of Kinase Inhibitors via Reductive Amination
A prevalent and highly effective strategy for converting heterocyclic aldehydes into kinase inhibitors is reductive amination.[2] This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is advantageous for its operational simplicity and its ability to generate a diverse library of compounds for structure-activity relationship (SAR) studies. By varying the amine component, researchers can systematically probe the chemical space around the quinoline core to optimize interactions with the target kinase's active site.
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of this compound
This protocol outlines a general method for the synthesis of 4-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, piperidine derivatives) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).
-
To this solution, add the selected amine (1.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(aminomethyl)-1-methylquinolin-2(1H)-one derivative.
-
Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Target Kinase Pathways and Data Presentation
Derivatives of the quinoline scaffold have been shown to inhibit a variety of protein kinases involved in critical cancer signaling pathways, most notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often downstream of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.
Quantitative Data for Representative Quinoline-Based Kinase Inhibitors
While specific data for derivatives of this compound is not yet widely published, the following table summarizes the inhibitory activities of structurally related quinoline-based compounds against key kinases. This data serves as a benchmark for evaluating newly synthesized compounds.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| 4-Anilinoquinoline | EGFR | 0.49 - 5.28 | DLD1 |
| 4-Anilinoquinoline | PI3Kα | 900 | - |
| 4-Anilinoquinoline | mTOR | 1400 | - |
| Thieno[3,2-c]quinoline | PI3K | 1000 | K562, DU145 |
| 4-Anilinoquinoline (dual) | PI3K / mTOR | 720 / 2620 | MCF-7 |
Data compiled from related studies on quinoline-based kinase inhibitors.[1]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized quinoline derivative (test compound)
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations for IC₅₀ determination.
-
In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols detailed herein, particularly reductive amination, provide a robust framework for generating compound libraries for biological screening. By targeting key signaling pathways such as the PI3K/Akt/mTOR cascade, derivatives of this quinoline scaffold have the potential to be developed into next-generation therapeutic agents for the treatment of cancer and other proliferative diseases. The provided data on related compounds should guide researchers in the design and evaluation of new potential drug candidates.
References
Application Notes and Protocols for the Development of Fluorescent Probes Using 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
While direct literature on the application of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde as a precursor for fluorescent probes is limited, its chemical structure presents a promising scaffold for the development of novel sensors. The presence of a reactive aldehyde group on the electron-rich quinolone core allows for straightforward derivatization to introduce various functionalities for sensing specific analytes. These notes provide a generalized framework and hypothetical protocols for the synthesis and application of fluorescent probes based on this versatile starting material.
Synthetic Strategy: Schiff Base Condensation
A common and effective method for converting aldehydes into fluorescent probes is through Schiff base condensation with hydrazine or amine-containing molecules. This reaction is typically straightforward and allows for the introduction of a wide range of recognition moieties.
A proposed synthetic pathway involves the reaction of this compound with a functionalized hydrazine, such as dansyl hydrazine, to yield a fluorescent probe. The dansyl group is a well-known fluorophore, and its fluorescence properties are often sensitive to the local environment, making it suitable for sensing applications.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of a fluorescent probe via Schiff base condensation.
Experimental Protocols
Protocol 2.1: Synthesis of Hypothetical Probe 1 (MQ-Dansyl)
Objective: To synthesize a fluorescent probe by reacting this compound with dansyl hydrazine.
Materials:
-
This compound
-
Dansyl hydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
Add 1.1 equivalents of dansyl hydrazine to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (disappearance of the starting aldehyde spot), allow the mixture to cool to room temperature.
-
A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure fluorescent probe (MQ-Dansyl).
-
Dry the purified product under vacuum and characterize it using NMR, Mass Spectrometry, and FT-IR.
Application: pH Sensing
Many quinoline-based fluorescent probes exhibit sensitivity to pH due to the protonation/deprotonation of the nitrogen atom in the quinoline ring, which can affect the intramolecular charge transfer (ICT) process.
Diagram of a Hypothetical pH Sensing Mechanism:
Caption: Hypothetical mechanism of pH sensing by a quinolone-based probe.
Protocol 3.1: Evaluation of pH-Dependent Fluorescence
Objective: To investigate the fluorescence response of MQ-Dansyl to changes in pH.
Materials:
-
Stock solution of MQ-Dansyl in DMSO (1 mM).
-
Britton-Robinson buffer solutions of varying pH (pH 2 to 12).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of 3 mL buffer solutions with pH values ranging from 2 to 12.
-
To each cuvette containing the buffer solution, add 3 µL of the 1 mM MQ-Dansyl stock solution to achieve a final concentration of 1 µM.
-
Mix thoroughly and allow the solutions to equilibrate for 5 minutes.
-
Record the fluorescence emission spectra of each solution. Set the excitation wavelength based on the absorption maximum of the probe (a preliminary UV-Vis spectrum should be recorded). For a dansyl-based probe, this would typically be in the range of 330-360 nm.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Data Presentation
Table 1: Hypothetical Photophysical Properties of MQ-Dansyl
| Property | Value | Conditions |
| Absorption Maximum (λabs) | 345 nm | In DMSO |
| Emission Maximum (λem) | 520 nm | In DMSO |
| Quantum Yield (Φ) | 0.58 | In DMSO (Quinine sulfate as standard) |
| Stokes Shift | 175 nm | In DMSO |
| Molar Extinction Coeff. (ε) | 25,000 M⁻¹cm⁻¹ | In DMSO |
Table 2: Hypothetical Fluorescence Response of MQ-Dansyl to pH
| pH | Relative Fluorescence Intensity (a.u.) |
| 2 | 150 |
| 4 | 200 |
| 6 | 450 |
| 7 | 800 |
| 8 | 950 |
| 10 | 980 |
| 12 | 990 |
Application: Cellular Imaging
The lipophilic nature of the quinolone core and the dansyl moiety suggests that MQ-Dansyl could be cell-permeable and potentially used for cellular imaging.
Diagram of a General Cellular Imaging Workflow:
Caption: General workflow for cellular imaging with a fluorescent probe.
Protocol 5.1: Staining Live Cells with MQ-Dansyl
Objective: To visualize the intracellular distribution of MQ-Dansyl in live cells.
Materials:
-
HeLa cells (or other suitable cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
MQ-Dansyl stock solution in DMSO (1 mM).
-
Confocal laser scanning microscope.
-
Glass-bottom imaging dishes.
Procedure:
-
Seed HeLa cells on glass-bottom imaging dishes and culture them until they reach 60-70% confluency.
-
Prepare a working solution of MQ-Dansyl by diluting the 1 mM stock solution in pre-warmed complete medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash them twice with warm PBS.
-
Add the MQ-Dansyl working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a confocal microscope with appropriate laser excitation (e.g., 405 nm for dansyl) and emission filters.
Disclaimer: The protocols and data presented here are hypothetical and intended as a general guide. Actual experimental conditions and results will need to be optimized based on the specific properties of the synthesized probe and the intended application. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel antimicrobial agents derived from 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. The methodologies focus on the formation of Schiff bases and hydrazones, classes of compounds known for their broad-spectrum antimicrobial activities. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1][2]
Introduction
The emergence of antimicrobial resistance is a significant global health threat, necessitating the development of new and effective antimicrobial agents.[1] Quinoline derivatives have historically been a rich source of antimicrobial compounds.[1][2] The starting material, this compound, possesses a reactive aldehyde group that can be readily converted into various derivatives, including Schiff bases and hydrazones, to explore new chemical space for antimicrobial activity. Schiff bases, formed by the condensation of an aldehyde with a primary amine, and hydrazones, from the reaction with hydrazides, are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[3][4][5][6]
Synthesis of Antimicrobial Agents
The primary synthetic routes for deriving antimicrobial agents from this compound involve condensation reactions to form Schiff bases and hydrazones.
General Synthetic Workflow
Caption: General workflow for the synthesis and screening of antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and various primary amines.[4][7][8]
Materials:
-
This compound
-
Substituted primary aromatic or aliphatic amine (e.g., aniline, p-toluidine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.
-
To this solution, add an equimolar amount of the selected primary amine (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.[7]
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol describes the synthesis of hydrazones from this compound and various hydrazides.[3][9][10]
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinic hydrazide, benzhydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware
-
Heating and stirring equipment
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the chosen hydrazide (1 equivalent) to the solution.
-
A few drops of glacial acetic acid can be added as a catalyst.[3]
-
Reflux the reaction mixture for 6-10 hours, monitoring the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude hydrazone by recrystallization from an appropriate solvent.
-
Dry the purified product under vacuum.
-
Confirm the structure of the synthesized hydrazone using FT-IR, ¹H-NMR, and Mass Spectrometry.
Antimicrobial Activity Screening
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The microbroth dilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).[10][11]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized compounds
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain (adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of synthesized quinoline derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Quinolone and Schiff Base Derivatives against Bacterial Strains.
| Compound Type | Derivative | S. aureus | B. cereus | E. coli | P. aeruginosa | Reference |
| Quinolone | Compound 6 | - | 3.12 | 3.12 | - | [11] |
| Quinolone | Compound 2 | - | 6.25 | 6.25 | - | [11] |
| Schiff Base | PC1 | - | - | 62.5 | - | [7] |
| Schiff Base | PC4 | - | - | 62.5 | - | [7] |
| Schiff Base | PC2 | - | - | 250 | - | [7] |
| Schiff Base | PC3 | - | - | 250 | - | [7] |
| Quinazolinone Schiff Base | 4g | 9.2 | 9.6 | 12.1 | - | [4] |
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Quinolone and Hydrazone Derivatives against Fungal Strains.
| Compound Type | Derivative | A. flavus | A. niger | F. oxysporum | C. albicans | Reference |
| Quinolone | Compound 6 | 6.25 | 6.25 | 3.12 | 12.5 | [11] |
| Quinolone | Compound 32 | 12.5 | 25 | 25 | - | [1] |
| Quinolone | Compound 33 | 12.5 | 25 | 25 | - | [1] |
| Hydrazone | Compound 15 | - | - | - | - | [9] |
| Hydrazone | Compound 16 | - | - | - | - | [9] |
Note: The tables present example data from the literature for similar classes of compounds to indicate potential efficacy. Actual results for derivatives of this compound would need to be determined experimentally.
Potential Mechanism of Action
The antimicrobial action of quinolone derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[12] This leads to a rapid bactericidal effect. The diverse substituents added via Schiff base or hydrazone formation can modulate this activity or introduce new mechanisms of action.
Proposed Mechanism of Action Pathway
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Antimicrobial, DNA Cleavage, and In Vitro Cytotoxic Studies of Some Metal Complexes of Schiff Base Ligand Derived from Thiazole and Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-microbial screening of novel schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Applications of Metal Complexes Derived from 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and Its Analogs
Affiliation: Google Research
Abstract
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and its structural analogs. While specific catalytic data for the exact title compound are limited in published literature, this report leverages data from closely related quinolone derivatives to outline potential applications and methodologies. The primary focus is on oxidation and palladium-catalyzed cross-coupling reactions, which are significant transformations in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Metal complexes derived from quinolone scaffolds have garnered significant interest due to their versatile applications in catalysis, materials science, and medicine.[1][2] The electronic properties and coordination capabilities of the quinolone moiety, when combined with transition metals, can lead to highly efficient and selective catalysts.[1] this compound is a promising ligand precursor for the synthesis of such catalytic complexes. Its structure allows for the formation of various coordination compounds, including Schiff base complexes, which are known to be effective catalysts in a range of organic transformations.[1][3]
This document outlines the synthesis of the parent ligand and its subsequent metal complexes, followed by detailed protocols for their application in catalytic oxidation and Suzuki-Miyaura cross-coupling reactions. The provided protocols are based on established methodologies for structurally similar quinolone-based metal complexes.
Synthesis of Ligands and Metal Complexes
The synthesis of metal complexes of this compound typically involves a two-step process: synthesis of the Schiff base ligand followed by complexation with a suitable metal salt.
General Protocol for Schiff Base Ligand Synthesis
This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
General Protocol for Metal Complex Synthesis
This protocol outlines the synthesis of a metal complex from the Schiff base ligand and a metal salt (e.g., Cu(II), V(IV), Pd(II)).
Materials:
-
Schiff base ligand
-
Metal salt (e.g., CuCl₂, VOSO₄, Pd(OAc)₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of the Schiff base ligand in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve 0.5 or 1 equivalent of the metal salt (depending on the desired stoichiometry, typically 2:1 ligand to metal) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
A change in color or the formation of a precipitate usually indicates complex formation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration, wash with ethanol, and dry under vacuum.
-
Characterize the complex using FT-IR, UV-Vis, elemental analysis, and where applicable, EPR spectroscopy or X-ray crystallography.
Catalytic Applications
Metal complexes of quinolone derivatives have shown promise in various catalytic applications, including oxidation and cross-coupling reactions.
Catalytic Oxidation of Alcohols
Vanadium and copper complexes are often employed as catalysts for the oxidation of alcohols to aldehydes or ketones. The following protocol is a general guideline for such reactions.
Experimental Protocol: Oxidation of Benzyl Alcohol
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the metal complex (1-5 mol%), benzyl alcohol (1.0 mmol), and a suitable solvent (e.g., acetonitrile, 10 mL).
-
Addition of Oxidant: To the stirring solution, add the oxidant (e.g., hydrogen peroxide (30% aq. soln., 3.0 mmol) or tert-butyl hydroperoxide (70% aq. soln., 3.0 mmol)) dropwise.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) for a designated time (e.g., 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Vanadium Complexes in Oxidation Reactions
The following table summarizes the catalytic activity of some vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines in the oxidation of various substrates.
| Catalyst | Substrate | Oxidant | Yield (%) | TON |
| [VO(2,6-(Me)₂-quin)₂] | Cyclohexane | H₂O₂ | 48 | - |
| [VO(2,5-(Me)₂-quin)₂] | Cyclohexane | H₂O₂ | - | - |
| [VO(2-Me-quin)₂] | Cyclohexane | H₂O₂ | - | - |
| [VO(2,6-(Me)₂-quin)₂] | Phenylethanol | t-BuOOH | 46 | - |
| [VO(2,5-(Me)₂-quin)₂] | Phenylethanol | t-BuOOH | 23 | - |
| [VO(2-Me-quin)₂] | Phenylethanol | t-BuOOH | 32 | - |
Data adapted from a study on vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes with nitrogen-containing ligands are widely used in cross-coupling reactions. The following protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium complex catalyst (0.01-2 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Quantitative Data for Analogous Palladium Complexes in Suzuki-Miyaura Reactions
The following table summarizes the results for the Suzuki-Miyaura coupling of various 2-(4-bromophenoxy)quinolin-3-carbaldehydes with different boronic acids, catalyzed by Pd(PPh₃)₄.[5]
| Quinoline Substrate | Boronic Acid | Product Yield (%) |
| 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Phenylboronic acid | 72 |
| 2-(4-bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | 68 |
| 8-Methyl-2-(4-bromophenoxy)quinolin-3-carbaldehyde | Pyridin-4-ylboronic acid | 64 |
| 8-Ethyl-2-(4-bromophenoxy)quinolin-3-carbaldehyde | Pyridin-4-ylboronic acid | 63 |
Data adapted from a study on palladium-mediated synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Metal complexes, especially those of palladium and vanadium, may be toxic. Avoid inhalation and skin contact.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
Metal complexes derived from this compound and its analogs are promising catalysts for a variety of organic transformations. The protocols provided herein offer a foundation for exploring their catalytic activity in oxidation and cross-coupling reactions. Further optimization of reaction conditions, including catalyst loading, solvent, temperature, and choice of base or oxidant, may be necessary to achieve optimal results for specific substrates. The quantitative data from related systems suggest that these complexes have the potential to be highly effective catalysts.
References
- 1. jetir.org [jetir.org]
- 2. ijfans.org [ijfans.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale-Up Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory scale-up synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the preparation of the precursor, 1-methyl-2-quinolone, followed by a Vilsmeier-Haack formylation. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules. Its quinoline scaffold is a common feature in many biologically active compounds. A reliable and scalable synthetic route to this intermediate is therefore of significant interest to the research and drug development community. The procedure outlined herein is designed to be a robust method for producing this compound on a laboratory scale.
Chemical Properties and Data
A summary of the key chemical properties for the starting material and the final product is provided below. It is important to note that while the molecular formula and weight are well-established, comprehensive experimental data such as melting point and detailed spectroscopic analyses for this compound are not consistently available in the public domain[1]. Researchers should expect to perform thorough characterization of the final product to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 1-Methyl-2-quinolone | C₁₀H₉NO | 159.19 | Solid | 826-70-0 |
| This compound | C₁₁H₉NO₂ | 187.19 | To be determined | 15112-98-8 |
Experimental Protocols
The synthesis is performed in two main stages: the preparation of 1-methyl-2-quinolone and its subsequent formylation.
Part 1: Synthesis of 1-Methyl-2-quinolone
This procedure is adapted from established methods for the N-methylation of quinolinones.
Materials and Reagents:
-
Quinoline
-
Dimethyl sulfate
-
Potassium ferricyanide(III)
-
Sodium hydroxide
-
Water
-
Appropriate organic solvents (e.g., dichloromethane, ethyl acetate)
Procedure:
-
In a well-ventilated fume hood, dissolve quinoline in a suitable solvent.
-
Carefully add dimethyl sulfate to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the initial reaction has subsided, prepare a solution of potassium ferricyanide(III) and sodium hydroxide in water.
-
Slowly add the alkaline potassium ferricyanide(III) solution to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-methyl-2-quinolone.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
This protocol is a generalized procedure for the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[2].
Materials and Reagents:
-
1-Methyl-2-quinolone (from Part 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-methyl-2-quinolone in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization of the Final Product
| Analysis | Expected Observations |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Signals corresponding to the N-methyl group, the aromatic protons of the quinoline ring system, and a characteristic downfield singlet for the aldehyde proton. |
| ¹³C NMR | Resonances for the N-methyl carbon, the aromatic carbons, the carbonyl carbon of the quinolone, and a downfield signal for the aldehyde carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the quinolone amide, the C=O stretch of the aldehyde, and C-H stretching of the aromatic and aldehyde groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 187.19 g/mol . |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dimethyl sulfate is a potent carcinogen and must be handled with extreme care.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Conclusion
The two-step synthetic protocol described in this application note provides a practical route for the laboratory-scale production of this compound. While the procedure is based on well-established chemical transformations, researchers are reminded of the importance of careful reaction monitoring and thorough characterization of the final product to ensure its identity and purity. This will enable its effective use in subsequent research and development activities.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. The primary method addressed is the Vilsmeier-Haack reaction, a widely used formylation technique for electron-rich heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is typically achieved through a Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In this case, the substrate is 1-methyl-2-oxo-1,2-dihydroquinoline. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide, typically phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich quinolone ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[1]
Q2: What are the typical reagents and solvents used in this synthesis?
The key reagents are 1-methyl-2-oxo-1,2-dihydroquinoline (the substrate), N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). DMF often serves as both the formylating agent precursor and the solvent.[3] Other solvents such as dichloromethane (DCM) can also be used.[2] The work-up procedure typically involves water and a base, such as sodium acetate or sodium hydroxide, to neutralize the reaction mixture and facilitate the hydrolysis of the intermediate.[4][5]
Q3: At which position on the 1-methyl-2-oxo-1,2-dihydroquinoline ring does formylation occur?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] Therefore, the formylation will occur at the most electron-rich position of the quinolone ring. For 1-methyl-2-oxo-1,2-dihydroquinoline, the C4 position is the most activated and least sterically hindered site for electrophilic attack.
Q4: What are the critical safety precautions to consider during this synthesis?
Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[6] The Vilsmeier reagent itself is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with water or ice should be performed slowly and carefully to control the exothermic reaction.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause | Troubleshooting Action | Citation |
| Low or No Product Yield | Poor quality or wet reagents: DMF and POCl₃ are sensitive to moisture. Old or improperly stored DMF may contain dimethylamine, which can consume the Vilsmeier reagent. | Use fresh, anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried before use. | [5] |
| Inefficient formation of the Vilsmeier reagent: Incorrect stoichiometry or temperature during reagent formation. | The theoretical molar ratio for Vilsmeier reagent formation is 1:1 of POCl₃ to DMF. However, an excess of the reagent relative to the substrate is often beneficial. Prepare the reagent at a low temperature (0-10 °C) before adding the substrate. | [7] | |
| Low reactivity of the substrate: While the quinolone ring is activated, reaction conditions may not be optimal. | Increase the reaction temperature gradually after the addition of the substrate, monitoring the reaction progress by TLC. An excess of the Vilsmeier reagent may also be necessary. | [2] | |
| Formation of Side Products (e.g., di-formylation) | Highly activated substrate and/or harsh reaction conditions: The product itself can sometimes undergo a second formylation. | Use milder reaction conditions, such as lower temperatures and shorter reaction times. Adjust the stoichiometry to use a smaller excess of the Vilsmeier reagent. | [5] |
| Incomplete Reaction | Insufficient reaction time or temperature: The reaction may be sluggish under the initial conditions. | After the initial addition at low temperature, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-90 °C), monitoring by TLC until the starting material is consumed. | [7] |
| Difficult Product Isolation/Purification | Product is a fine precipitate: Difficulty in filtering and washing the product. | After quenching the reaction with ice and neutralizing, stir the mixture vigorously to encourage the formation of a more filterable solid. | |
| Formation of a dark, tarry residue: This indicates decomposition of the starting material or product, often due to excessive heat. | Maintain strict temperature control throughout the reaction. Add reagents dropwise to manage the exothermic nature of the reaction. | [6] | |
| Product remains in the aqueous layer during work-up: The product may have some water solubility. | After initial filtration of any precipitate, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate or dichloromethane. | [5] |
Experimental Protocols
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents relative to the substrate).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2-3 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.[7]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[7]
2. Formylation Reaction:
-
Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[7]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[7][8]
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of a weak base like sodium acetate.[4]
-
Stir the mixture vigorously until the ice has melted and a precipitate forms.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
If a significant amount of product remains in the aqueous filtrate, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Combine the filtered solid with the extracted organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of related quinoline and acetanilide precursors, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Vilsmeier-Haack Cyclization of Acetanilides to form 2-chloro-3-formylquinolines
| Substrate (Acetanilide) | POCl₃ (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| m-Methoxyacetanilide | 12 | 90 | - | High |
| m-Methylacetanilide | 12 | 90 | - | Good |
| p-Chloroacetanilide | 12 | 90 | - | Moderate |
| p-Nitroacetanilide | 12 | 90 | - | No reaction |
Table 2: General Vilsmeier-Haack Reaction Conditions for Substituted Quinolines [8]
| Substrate | POCl₃ (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| Ortho-methyl acetanilide | ~4.5 | 80-90 | 6-8 | 63 (for 2-chloro-8-methyl-3-formyl quinoline) |
| Substituted anilines (general) | ~4.5 | 80-90 | 4 | 60-80 (for 2-chloro-3-formyl quinolines) |
Visualizations
Reaction Pathway
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Purification
Question: I am experiencing a significant loss of product during the purification of this compound. What are the potential causes and how can I improve my yield?
Answer: Low recovery can stem from several factors, including the choice of purification method and the inherent properties of the compound. For quinoline derivatives, decomposition on acidic silica gel is a common issue.[1] Here are some troubleshooting steps:
-
Column Chromatography:
-
Inert Stationary Phase: Consider using neutral alumina instead of silica gel to prevent degradation of the aldehyde.
-
Deactivated Silica Gel: If silica gel is the only option, it can be neutralized by pre-treating it with a non-nucleophilic base like triethylamine (0.5-1% v/v in the eluent).
-
Solvent Polarity: An inappropriate solvent system can lead to poor separation and product loss. Optimize the eluent by testing various solvent systems with Thin Layer Chromatography (TLC) first. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.
-
-
Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures on a small scale first. Common solvent systems for similar compounds include dichloromethane/hexane and DMF/methanol.[2][3]
-
Minimum Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount will result in a lower recovery of the purified crystals.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Issue 2: Product "Oils Out" During Recrystallization
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or when the melting point of the solid is lower than the boiling point of the solvent. Here are some solutions:
-
Adjust Solvent System:
-
Increase Solvent Polarity: If the compound is not fully dissolving, try a more polar solvent or add a small amount of a more polar co-solvent.
-
Decrease Solvent Polarity: If the compound is too soluble, add a less polar co-solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the more polar solvent to redissolve the solid before cooling.
-
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Issue 3: Impurities Co-elute with the Product During Column Chromatography
Question: I am having trouble separating my product from impurities using column chromatography. What can I do to improve the separation?
Answer: Co-elution of impurities is a common challenge. Here are some strategies to enhance separation:
-
Optimize the Eluent System:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent during the chromatography (gradient elution). This can help to separate compounds with similar polarities.
-
Alternative Solvents: Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or a toluene/ethyl acetate system.
-
-
Change the Stationary Phase: As mentioned earlier, switching from silica gel to neutral alumina can alter the separation selectivity.
-
Sample Loading:
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel or celite before loading it onto the column. This often results in better separation than loading the sample as a concentrated solution.
-
Avoid Overloading: Do not load too much crude product onto the column, as this can lead to broad peaks and poor separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most likely impurities depend on the synthetic route used. If the compound is synthesized via a Vilsmeier-Haack reaction from 1-methyl-1,2-dihydroquinolin-2-one, common impurities may include:
-
Unreacted Starting Material: 1-methyl-1,2-dihydroquinolin-2-one.
-
Vilsmeier Reagent Byproducts: Residual DMF and phosphorus-containing byproducts.
-
Over-formylation Products: Di-formylated quinoline derivatives, although less common.
Q2: What is a good solvent system for running a TLC of this compound?
A2: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. You can start with a 7:3 or 1:1 ratio and adjust the polarity to achieve an Rf value of approximately 0.3 for the desired product. Dichloromethane with a small percentage of methanol (e.g., 98:2) can also be an effective system.
Q3: My purified product is a brownish solid. Is this normal?
A3: While the pure compound is expected to be a solid, a brown color may indicate the presence of impurities or some degradation. Aldehydes can be susceptible to air oxidation. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and in the dark to minimize degradation.[1] If the color persists after purification, consider treating a solution of the compound with activated carbon before the final crystallization step.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | Not Applicable | Silica Gel (can be deactivated) or Neutral Alumina |
| Solvent/Eluent System | Dichloromethane/Hexane, DMF/Methanol | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Typical Purity | >95% (variable) | >98% (variable) |
| Reported Yield | 81% for a similar quinoline derivative after recrystallization.[4] | Variable, dependent on crude purity and technique. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., dichloromethane). Add a less polar solvent (e.g., hexane) dropwise until the solution becomes cloudy. Add a drop or two of the more polar solvent to clarify the solution. Allow it to cool to determine if crystals form.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot primary solvent (e.g., dichloromethane) required to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add the hot, less polar co-solvent (e.g., hexane) dropwise until the solution is faintly turbid. Add a few drops of the hot primary solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate). The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel or neutral alumina using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel and carefully adding the powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A generalized workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. The information provided is designed to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic organic compound. Based on its structure, which includes a quinolone core, it is expected to be poorly soluble in aqueous solutions and more soluble in polar aprotic and polar protic organic solvents.
Q2: I am having trouble dissolving the compound in my aqueous buffer. What are the initial steps I should take?
For initial attempts at solubilization in aqueous media, it is recommended to start with common organic co-solvents. Dimethyl sulfoxide (DMSO) and ethanol are often effective. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent first, which can then be diluted into your aqueous experimental medium. Be aware that the compound may precipitate out of solution when the concentration of the organic co-solvent is significantly reduced upon dilution.
Q3: Are there more advanced techniques to improve the aqueous solubility of this compound?
Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Although this compound is not strongly ionizable, slight pH modifications may have a minor effect on solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic compound within a cyclodextrin molecule to increase its apparent solubility in water.
-
Solid Dispersion: Dispersing the compound in a solid, water-soluble carrier to improve its dissolution rate.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: The compound will not dissolve in 100% DMSO or ethanol to create a stock solution.
-
Possible Cause: The compound may have very low intrinsic solubility even in these organic solvents, or the concentration you are trying to achieve is too high.
-
Troubleshooting Steps:
-
Try gentle heating: Warm the solution in a water bath (e.g., 37-50°C) for a short period. Be cautious and ensure the compound is stable at these temperatures.
-
Use sonication: Place the vial in a sonicator bath for 5-10 minutes to aid in dissolution.
-
Reduce the target concentration: Attempt to prepare a more dilute stock solution.
-
Issue 2: The compound dissolves in the organic stock solution but precipitates when diluted into my aqueous assay buffer.
-
Possible Cause: This is a common issue for hydrophobic compounds. The drastic change in solvent polarity upon dilution causes the compound to "crash out" of the solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: The final concentration in the aqueous medium may be above the compound's solubility limit.
-
Increase the percentage of co-solvent: If your experiment allows, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous medium. However, be mindful of the potential effects of the solvent on your experimental system.
-
Use a solubilizing agent: Employ techniques like cyclodextrin complexation to keep the compound in solution.
-
Issue 3: I observe degradation of the compound after solubilization.
-
Possible Cause: The aldehyde functional group can be susceptible to oxidation or other reactions, particularly at non-neutral pH or in the presence of certain reagents.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare solutions of this compound immediately before use.
-
Store stock solutions properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Maintain neutral pH: Unless your experimental protocol requires otherwise, maintain a neutral pH to minimize the risk of degradation.
-
Quantitative Solubility Data
| Solvent | Solvent Type | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 mM |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Water | Polar Protic | Poorly Soluble |
Experimental Protocols
Here are detailed protocols for key experiments to determine and improve the solubility of this compound.
Protocol 1: Determination of Equilibrium Solubility
This protocol allows for the quantitative determination of the solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Protocol 2: Solubility Enhancement using Co-solvency
Materials:
-
This compound
-
Water-miscible organic co-solvent (e.g., DMSO, ethanol, propylene glycol)
-
Aqueous buffer
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the selected co-solvent.
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Determine Solubility: Add an excess amount of the compound to each co-solvent mixture and follow the "Determination of Equilibrium Solubility" protocol (Protocol 1) for each mixture.
-
Analysis: Plot the determined solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent percentage for your needs.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Complexation: Add an excess amount of the compound to each HP-β-CD solution.
-
Equilibration and Quantification: Follow the "Determination of Equilibrium Solubility" protocol (Protocol 1) for each sample.
-
Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Water-soluble carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
Common organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the compound and the carrier in a suitable common organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by heating in a vacuum oven.
-
Solid Dispersion Formation: The resulting solid mass is the solid dispersion.
-
Characterization: The solid dispersion can be ground into a powder and its dissolution rate in an aqueous medium can be compared to that of the pure compound.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway involving the compound.
Caption: Logical relationship between solubility and experimental outcome.
Identification and minimization of byproducts in 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. The primary focus is on the identification and minimization of byproducts commonly encountered during the Vilsmeier-Haack formylation of 1-Methyl-2-oxo-1,2-dihydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 1-Methyl-2-oxo-1,2-dihydroquinoline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][2][4][5][7]
Q2: What are the expected major byproducts in this synthesis?
A2: Based on the mechanism of the Vilsmeier-Haack reaction and the reactivity of the quinolone ring system, the following byproducts can be anticipated:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 1-Methyl-2-oxo-1,2-dihydroquinoline in the final product mixture.
-
Di-formylated Product: Over-formylation can occur, leading to the formation of a di-carbaldehyde derivative.
-
Isomeric Byproducts: While the 4-position is electronically favored for formylation, minor amounts of other isomers, such as the 3-formyl derivative, may be formed depending on the precise reaction conditions.
-
Hydrolysis Products of the Vilsmeier Reagent: Improper work-up can lead to residual hydrolysis products of the Vilsmeier reagent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material, the desired product, and potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.
Q4: What are the critical safety precautions to take during this synthesis?
A4: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The Vilsmeier reagent can be thermally unstable, and its preparation should be conducted at low temperatures to avoid decomposition and potential runaway reactions.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (e.g., wet DMF). | 1. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. Ensure the POCl₃ is fresh. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. Typical temperatures for Vilsmeier-Haack reactions range from room temperature to 80°C.[5] 3. Use anhydrous DMF and fresh 1-Methyl-2-oxo-1,2-dihydroquinoline. |
| Formation of Multiple Products (Byproducts) | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. Prolonged reaction time. | 1. Maintain a controlled and lower reaction temperature to improve selectivity.[8] 2. Carefully control the molar ratio of the substrate to the Vilsmeier reagent. A slight excess of the Vilsmeier reagent is often used. 3. Optimize the reaction time by monitoring with TLC and quench the reaction once the starting material is consumed. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of Vilsmeier reagent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Increase the molar equivalents of the Vilsmeier reagent. 2. Extend the reaction time, monitoring the consumption of the starting material by TLC. 3. Gradually increase the reaction temperature. |
| Product is Difficult to Purify | 1. Presence of closely related byproducts. 2. The product may be contaminated with residual DMF or hydrolysis products. | 1. Employ column chromatography with a carefully selected eluent system for efficient separation. 2. Ensure a thorough aqueous work-up to remove water-soluble impurities. Washing the organic extract with brine can help remove residual DMF. |
Data Presentation
Table 1: Illustrative Data on the Impact of Reaction Conditions on Product Yield and Byproduct Formation
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Unreacted Starting Material (%) | Di-formylated Byproduct (%) |
| 1 | 25 | 12 | 45 | 40 | <5 |
| 2 | 50 | 6 | 75 | 15 | <5 |
| 3 | 80 | 4 | 85 | <5 | 10 |
| 4 | 80 | 8 | 70 | <5 | 25 |
Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual results may vary based on specific experimental setups.
Experimental Protocols
Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct identification and minimization.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via the Vilsmeier-Haack reaction of 1-methyl-2-oxo-1,2-dihydroquinoline.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ may be inefficient due to moisture or improper temperature control. 2. Low Reactivity of the Substrate: The quinolone ring may not be sufficiently electron-rich for efficient formylation. 3. Incorrect Stoichiometry: The molar ratios of the Vilsmeier reagent to the substrate may not be optimal. 4. Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Prepare the Vilsmeier reagent at 0-5°C.[1] 2. Confirm the purity of the starting 1-methyl-2-oxo-1,2-dihydroquinoline. The presence of electron-donating groups on the benzene ring of the quinolone can increase reactivity. 3. Optimize the molar ratio of POCl₃ to DMF and the substrate. A common starting point is a 1.5 to 3-fold excess of the Vilsmeier reagent.[1] 4. Carefully control the reaction temperature and duration. During work-up, pour the reaction mixture onto crushed ice and neutralize with a mild base like sodium acetate or sodium bicarbonate solution to avoid harsh pH conditions.[1] |
| Formation of Side Products | 1. Multiple Formylation Sites: Formylation may occur at other positions on the quinoline ring if they are sufficiently activated. 2. Reaction with the Methyl Group: Under certain conditions, the Vilsmeier reagent can react with active methyl groups.[1] 3. Formation of 2-chloro-quinoline derivatives: Excess POCl₃ and high temperatures can lead to the formation of chlorinated byproducts. | 1. Optimize reaction conditions (temperature, time) to favor formylation at the C4 position. Lowering the temperature may increase selectivity. 2. Careful control of stoichiometry and temperature can minimize this side reaction.[1] 3. Use the minimum effective amount of POCl₃ and avoid excessively high reaction temperatures. The optimal temperature is typically between 60-90°C.[1] |
| Difficult Product Purification | 1. Contamination with Starting Material: Incomplete reaction can lead to a mixture of product and starting material. 2. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to polymerization and the formation of tars. 3. Product Insolubility: The product may be poorly soluble in common organic solvents, making recrystallization challenging. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. 2. Avoid high temperatures and extended reaction times. Purification can be attempted by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane). 3. Test a range of solvents for recrystallization. If the product is a solid, washing with a solvent in which the impurities are soluble but the product is not can be effective. A basic wash followed by re-precipitation can also be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[2][3] It involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] In the synthesis of this compound, the Vilsmeier reagent acts as an electrophile that attacks the electron-rich C4 position of the 1-methyl-2-oxo-1,2-dihydroquinoline ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1]
Q2: What are the critical parameters to control for a successful Vilsmeier-Haack formylation of 1-methyl-2-oxo-1,2-dihydroquinoline?
A2: The key parameters to control are:
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so the reaction must be carried out under dry conditions.
-
Temperature: The formation of the Vilsmeier reagent should be done at low temperatures (0-5°C). The subsequent reaction with the quinolone substrate is typically heated, but the temperature should be carefully controlled (usually 60-90°C) to avoid side reactions and decomposition.[1]
-
Stoichiometry: The molar ratios of DMF, POCl₃, and the quinolone substrate should be optimized to ensure complete conversion and minimize side product formation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, will be required to achieve good separation.
Q4: What are some common work-up procedures for the Vilsmeier-Haack reaction?
A4: A typical work-up involves carefully pouring the reaction mixture into a beaker of crushed ice.[1] This is often followed by the addition of a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate to neutralize the acidic mixture and precipitate the crude product.[1] The solid product can then be collected by filtration, washed with water, and dried. If the product does not precipitate, it may be extracted with an organic solvent like ethyl acetate.
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 1-Methyl-2-oxo-1,2-dihydroquinoline
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
1-Methyl-2-oxo-1,2-dihydroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0-5°C using an ice bath.
-
Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.[1]
-
-
Reaction with Substrate:
-
Dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a predetermined temperature (e.g., 60-90°C).[1]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Add a saturated aqueous solution of sodium acetate until the mixture is neutralized.
-
If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of related quinolone substrates, which can serve as a starting point for optimizing the synthesis of this compound.
| Substrate | POCl₃ (equivalents) | DMF (equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | 12 | (Solvent) | 90 | - | High | |
| 4-Hydroxy-2-methylquinoline | 2.8 | 1 | 0-5 (reagent prep), then reflux | 1 | - | [1] |
| 2-Chloro-6-methylquinoline | 2.5 | 2.5 | 60, then 90 | 25 | 63 | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage conditions for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
This technical support center provides guidance on the stability and proper storage of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, related quinoline compounds are susceptible to oxidation and hydrolysis. The aldehyde functional group is prone to oxidation to a carboxylic acid, and the quinoline ring can undergo hydroxylation under certain conditions.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with UV detection is a standard approach for separating the main compound from potential impurities.
Q4: I am observing unexpected results in my reaction. Could the stability of this compound be a factor?
A4: Yes, instability of the compound could lead to inconsistent experimental outcomes. Ensure you are using a fresh sample that has been stored correctly. If you suspect degradation, it is advisable to re-analyze the purity of your starting material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Degradation of the starting material. | - Confirm the purity of this compound using HPLC. - Use a fresh batch of the compound that has been stored under the recommended conditions (4°C, under nitrogen). |
| Appearance of unexpected side products | The compound may be reacting with components of the reaction mixture or degrading under the reaction conditions. | - Perform a forced degradation study to understand the compound's stability under your specific experimental conditions (e.g., pH, temperature, presence of oxidizing agents). - Ensure all solvents and reagents are pure and free from contaminants. |
| Inconsistent analytical results (e.g., HPLC, NMR) | The compound may be degrading during sample preparation or analysis. | - Prepare solutions of the compound fresh before analysis. - If solubility is an issue, consider using a different solvent or gentle warming, but be mindful of potential thermal degradation. |
| Change in physical appearance of the solid (e.g., color change) | This could indicate degradation due to exposure to air, light, or moisture. | - Discard the material if significant color change is observed. - Always handle the compound in an inert atmosphere (e.g., glove box) and protect it from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This information is crucial for developing stable formulations and interpreting experimental results.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by HPLC to identify and quantify any degradation products.
Data Presentation:
| Stress Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | 60°C | 24 hours | Hydrolysis of the aldehyde, potential ring modifications |
| Base Hydrolysis (0.1 N NaOH) | 60°C | 24 hours | Cannizzaro reaction, hydrolysis |
| Oxidation (3% H₂O₂) | Room Temp. | 24 hours | Carboxylic acid derivative |
| Thermal | 60°C | 48 hours | Decomposition products |
| Photolytic (UV/Vis light) | Room Temp. | 24 hours | Photodegradation products |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of diluent (50:50 v/v Acetonitrile:Water) to get a concentration of 1 mg/mL.
-
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Visualizations
References
Troubleshooting common problems in reactions with 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. This guide provides troubleshooting for common problems encountered in reactions involving this versatile building block, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Knoevenagel Condensation
Question 1: My Knoevenagel condensation with this compound is giving a low yield. What are the possible causes and how can I improve it?
Answer: Low yields in Knoevenagel condensations involving this substrate can often be attributed to several factors, including suboptimal reaction conditions and the electronic nature of the quinolone ring. Here’s a systematic approach to troubleshooting:
-
Insufficient Catalyst Activity: The choice and amount of catalyst are crucial. While weak bases like piperidine or pyridine are commonly used, the electron-withdrawing nature of the 2-oxo-quinoline moiety can deactivate the aldehyde. Consider using a slightly stronger base or a different catalytic system.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction. Ensure your solvent system effectively dissolves both the aldehyde and the active methylene compound.
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Reversibility of the Reaction: The initial aldol addition can be reversible. Removing water as it is formed, for instance by using a Dean-Stark apparatus with a solvent like toluene, can drive the reaction towards the product.
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Steric Hindrance: While less common with an aldehyde, significant steric bulk on the active methylene compound could slow down the reaction.
Troubleshooting Workflow for Low Yield in Knoevenagel Condensation
Caption: Troubleshooting workflow for low yield.
Table 1: Optimization of Knoevenagel Condensation Conditions
| Entry | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine (10) | Ethanol | Reflux | 6 | 75 |
| 2 | Malononitrile | Pyrrolidine (10) | Ethanol | Reflux | 4 | 85 |
| 3 | Malononitrile | L-Proline (15) | DMSO | 100 | 2 | 92 |
| 4 | Ethyl Cyanoacetate | Piperidine (10) | Toluene | Reflux | 8 | 70 |
| 5 | Ethyl Cyanoacetate | Ammonium Acetate (20) | Acetic Acid | 120 | 5 | 88 |
| 6 | Diethyl Malonate | Sodium Ethoxide (20) | Ethanol | Reflux | 12 | 65 |
Question 2: I am observing the formation of a significant side product in my Knoevenagel condensation. What could it be and how can I prevent it?
Answer: A common side product is the Michael adduct, formed by the addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product. This is more likely if the active methylene compound is used in large excess or if the reaction conditions (e.g., strong base, long reaction time) favor this subsequent reaction.
To minimize the formation of the Michael adduct:
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Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the active methylene compound.
-
Employ a milder catalyst.
-
Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed.
Wittig Reaction
Question 3: My Wittig reaction with this compound is sluggish and gives a poor yield. What could be the issue?
Answer: Challenges in Wittig reactions with this substrate often relate to the stability of the ylide and the reactivity of the aldehyde.
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Ylide Instability: If you are using an unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt), it may be decomposing before it can react with the aldehyde. It is crucial to generate and use the ylide under strictly anhydrous and inert conditions.
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Insufficiently Basic Conditions: The pKa of the phosphonium salt determines the strength of the base required for deprotonation. Ensure the base you are using (e.g., n-BuLi, NaH, KHMDS) is strong enough to generate the ylide effectively.
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Aldehyde Reactivity: The quinolone system can influence the electrophilicity of the aldehyde. If the reaction is slow, gentle heating may be required. However, be cautious as this can also promote ylide decomposition.
-
Steric Hindrance: A sterically hindered ylide will react more slowly.
Question 4: How can I improve the stereoselectivity of my Wittig reaction?
Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide:
-
Z-Alkene (cis): Unstabilized ylides (e.g., R = alkyl) typically give the Z-alkene as the major product, especially in salt-free conditions.
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E-Alkene (trans): Stabilized ylides (e.g., R = COR, COOR, CN) generally yield the E-alkene as the major product. The Schlosser modification can also be used with unstabilized ylides to favor the E-alkene.
Reductive Amination
Question 5: I am attempting a reductive amination with this compound and a primary amine, but I am getting a significant amount of the dialkylated product. How can I avoid this?
Answer: The formation of a tertiary amine via dialkylation is a common side reaction in reductive aminations with primary amines. To favor the formation of the secondary amine:
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Control Stoichiometry: Use a slight excess of the primary amine to compete with the secondary amine product for reaction with the aldehyde.
-
Stepwise Procedure: Perform the reaction in two steps. First, form the imine by reacting the aldehyde and the primary amine (often with removal of water). Then, in a separate step, reduce the isolated imine.
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Logical Flow for Reductive Amination Troubleshooting
Caption: Troubleshooting reductive amination issues.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Optimal pH | Comments |
| Sodium Borohydride (NaBH₄) | High | 7-10 | Can also reduce the starting aldehyde. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | 6-7 | More selective for imines than aldehydes. Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | 5-6 | Highly selective for imines, tolerates many functional groups. |
| Catalytic Hydrogenation (H₂, Pd/C) | High | N/A | Can reduce other functional groups (e.g., alkenes, nitro groups). |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
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To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the active methylene compound (1.1 mmol).
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Add the catalyst (e.g., piperidine, 0.1 mmol).
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Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
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Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
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If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate).
Protocol 2: General Procedure for Wittig Reaction
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To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base (e.g., n-butyllithium, 1.2 mmol) dropwise.
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Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the ylide.
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Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Protocol 3: General Procedure for One-Pot Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol for primary amines, 1.0 mmol for secondary amines) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (15 mL).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Challenges in the large-scale synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when employing the Vilsmeier-Haack reaction for formylation of 1-methyl-2-oxo-1,2-dihydroquinoline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Vilsmeier reagent. 2. Insufficient reactivity of the substrate. 3. Reaction temperature is too low. | 1. Ensure anhydrous conditions during the preparation of the Vilsmeier reagent (from POCl₃ and DMF). The reaction is moisture-sensitive. 2. The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[1] While the quinolone ring is activated, consider increasing the reaction temperature or time. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. Reactions are typically run between room temperature and 80°C. |
| Formation of Multiple Products/Byproducts | 1. Over-reaction leading to di-formylation or other side reactions. 2. Reaction with the methyl group. 3. Positional isomerism leading to formylation at other positions on the quinoline ring. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. Use of a slight excess is common, but a large excess can lead to side reactions. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. While formylation typically occurs on the aromatic ring, reaction at the active methyl group is possible under certain conditions.[2] Optimization of reaction temperature and time can help minimize this. 3. The regioselectivity of the Vilsmeier-Haack reaction can be influenced by steric and electronic factors.[3] While formylation is expected at the 4-position, other isomers may form. Purification by column chromatography or recrystallization may be necessary to isolate the desired product. |
| Exothermic Reaction is Difficult to Control on a Large Scale | The formation of the Vilsmeier reagent and the subsequent formylation reaction can be highly exothermic. | 1. For large-scale synthesis, use a jacketed reactor with efficient cooling. 2. Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) slowly and at a controlled rate, maintaining a low temperature (e.g., 0-5°C). 3. The substrate should also be added portion-wise or as a solution to the Vilsmeier reagent at a controlled rate to manage the heat generated. |
| Difficult Purification of the Crude Product | 1. Presence of tar-like substances. 2. The product is an oil and does not crystallize. 3. Co-elution of impurities during column chromatography. | 1. Tar formation can be a result of harsh reaction conditions.[4][5] Ensure the reaction temperature is not excessively high. A thorough work-up, including washing with a sodium bicarbonate solution, can help remove acidic impurities. 2. If direct crystallization is not successful, attempt to purify a small sample by silica gel column chromatography to obtain a pure seed crystal for inducing crystallization of the bulk material. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Decomposition During Work-up | The iminium salt intermediate is sensitive to hydrolysis conditions. | 1. The work-up is typically performed by quenching the reaction mixture with ice-cold water or a buffer solution.[6] Avoid excessively high temperatures during the work-up. 2. Neutralize the reaction mixture carefully with a base such as sodium bicarbonate or sodium hydroxide solution to a neutral or slightly basic pH to facilitate the hydrolysis of the iminium salt to the aldehyde. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][7] It utilizes a "Vilsmeier reagent," which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] This method is well-suited for the synthesis of this compound because the 1-methyl-2-oxo-1,2-dihydroquinoline core is an electron-rich heterocyclic system, making it a good substrate for this type of electrophilic substitution.
Q2: What are the critical safety precautions for a large-scale Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves hazardous reagents and can be highly exothermic. For large-scale synthesis, the following safety precautions are crucial:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction between DMF and POCl₃ is highly exothermic. Add POCl₃ to DMF slowly and with efficient cooling to prevent a runaway reaction.
-
Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it with extreme care.
-
Quenching: The reaction work-up involves quenching with water or a basic solution, which can also be exothermic. Perform this step slowly and with cooling.
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material (1-methyl-2-oxo-1,2-dihydroquinoline). The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will indicate the progression of the reaction.
Q4: What is the expected yield for this synthesis?
Q5: Can other formylating agents be used for this synthesis?
While the Vilsmeier-Haack reaction is a common and effective method, other formylation techniques exist. However, for the formylation of electron-rich heterocycles like the 1-methyl-2-quinolone system, the Vilsmeier-Haack reaction is often the method of choice due to its reliability and the accessibility of the reagents.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline for a lab-scale synthesis and may require optimization.
Materials:
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1-Methyl-2-oxo-1,2-dihydroquinoline
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM) or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes.
-
Reaction with Substrate: Dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice. Stir the mixture until all the ice has melted.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to the mixture until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system.
Visualizations
Experimental Workflow
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. ijpcbs.com [ijpcbs.com]
Column chromatography protocols for purifying 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Technical Support Center: Purifying 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Welcome to the technical support center for the purification of this compound. This guide provides detailed column chromatography protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity samples.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the recommended procedure for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (standard grade, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
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Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
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Glass chromatography column
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Fraction collector or test tubes
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Thin Layer Chromatography (TLC) plates, silica-coated
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column, ensuring even packing to avoid air bubbles and channels.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
If the compound is not fully soluble, a small amount of methanol can be added.
-
Carefully load the dissolved sample onto the top of the silica bed using a pipette.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate or by introducing a more polar solvent like a dichloromethane/methanol mixture. A gradient elution from 100% DCM to a DCM:MeOH mixture (e.g., 98:2) is often effective for similar compounds.[1]
-
For quinoline derivatives that may be sensitive to the acidic nature of silica, consider deactivating the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[2][3]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the purification of this compound.
Question: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
Answer: Peak tailing is a common issue when purifying polar compounds, especially basic compounds like quinoline derivatives, on silica gel.[2] This is often due to strong interactions with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or pyridine, into your mobile phase.[3] This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[3]
Question: The product seems to be decomposing on the column. What can I do to prevent this?
Answer: Decomposition on silica gel can occur with quinoline derivatives due to the acidic nature of the stationary phase.[3]
-
Solution 1: Deactivate the Silica Gel. Before loading your sample, wash the packed column with your mobile phase containing a small percentage of triethylamine (1-3%) to neutralize the silica surface.[2]
-
Solution 2: Alternative Stationary Phases. Use a more inert stationary phase such as alumina (neutral or basic).[3]
Question: My compound is not eluting from the column, even with a highly polar solvent system.
Answer: If your compound is highly polar, it may bind very strongly to the silica gel.
-
Solution 1: Increase Solvent Polarity. Gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system containing methanol may be necessary. A gradient of dichloromethane and methanol is often effective.[1] In some cases, a small amount of acetic acid can be added to the mobile phase to help elute highly polar compounds, but this should be used with caution as it can react with acid-sensitive compounds.
-
Solution 2: Check for Precipitation. Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.
Question: I am not getting good separation between my product and a close-running impurity.
Answer: Achieving good resolution between compounds with similar polarities can be challenging.
-
Solution 1: Optimize the Solvent System. Use TLC to test various solvent systems with different selectivities. Try mixtures of solvents like hexane, ethyl acetate, dichloromethane, and methanol in different ratios.
-
Solution 2: Use a Longer Column. A longer column provides more surface area for interaction, which can improve separation.
-
Solution 3: Finer Silica Gel. Using silica gel with a smaller particle size can increase the efficiency of the separation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For acid-sensitive compounds, consider deactivating with TEA or using alumina.[2][3] |
| Mobile Phase (Eluent) | Gradient Elution | Start with a less polar system (e.g., Hexane:Ethyl Acetate) and gradually increase polarity. A Dichloromethane:Methanol gradient is also a good option.[1] |
| Mobile Phase Modifier | 0.5-3% Triethylamine | Recommended to prevent tailing and decomposition of basic quinoline derivatives.[2][3] |
| Sample Load | 1-5% of silica gel weight | Overloading the column will lead to poor separation. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Preventing degradation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow or brown over time. | Photodegradation or oxidative degradation. Quinoline derivatives can be sensitive to light.[1] | Store solutions protected from light, for example, in amber vials or by wrapping the container in aluminum foil. Prepare solutions fresh whenever possible. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen. |
| Precipitate forms in the solution upon storage. | Change in temperature affecting solubility, or degradation leading to less soluble products. | Store solutions at a constant, recommended temperature (e.g., 4°C).[2] Avoid repeated freeze-thaw cycles. If precipitation occurs, gently warm the solution and sonicate to attempt redissolution before use. If the precipitate does not redissolve, it may be a degradation product, and a fresh solution should be prepared. |
| Loss of compound potency or inconsistent experimental results. | Degradation of the compound in the experimental medium (e.g., cell culture media, buffer). | Assess the stability of the compound under your specific experimental conditions (pH, temperature, presence of other reagents). Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of the parent compound over the time course of your experiment. |
| Unexpected peaks appear in HPLC analysis of the solution. | Degradation of the compound into one or more new chemical entities. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust solution preparation and storage conditions to minimize the formation of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: For optimal stability, solutions should be stored at 4°C in airtight containers, protected from light.[2] For long-term storage, consider preparing aliquots of the stock solution to minimize the number of times the main stock is handled and exposed to ambient conditions. Storing under an inert nitrogen atmosphere is also recommended.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: The choice of solvent can impact stability. Aprotic solvents are generally preferred to minimize the risk of reactions involving the aldehyde group. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for preparing stock solutions. For aqueous buffers, it is crucial to evaluate the stability at the specific pH of the buffer.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of quinolone derivatives can be pH-dependent.[3] Strongly alkaline conditions (high pH) should be avoided as they can catalyze the disproportionation of the aldehyde via a Cannizzaro-type reaction, yielding the corresponding alcohol and carboxylic acid.[4][5][6] Acidic conditions might also affect stability, and it is recommended to perform stability studies at the intended pH of your experiment. For some quinolones, activity is reduced at acidic pH.
Q4: Is this compound sensitive to light?
A4: Yes, many quinoline-based compounds are known to be susceptible to photodegradation.[7] It is crucial to protect solutions from light by using amber glassware or by covering the containers with an opaque material like aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure, two primary degradation pathways are plausible:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.[2][8] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Cannizzaro-type Reaction: Under strong basic conditions, since the aldehyde lacks an alpha-hydrogen, it can undergo a disproportionation reaction (Cannizzaro reaction) where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (1-Methyl-4-(hydroxymethyl)quinolin-2(1H)-one) and one molecule of the carboxylic acid (1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid).[4][5][6][9][10]
Proposed Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Proposed oxidative degradation pathway.
Caption: Proposed Cannizzaro-type degradation pathway.
Experimental Protocols
Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
1. Objective: To determine the stability of the compound under various stress conditions (acidic, basic, oxidative, and photolytic) and to develop a stability-indicating HPLC method.
2. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Ammonium formate (for mobile phase pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Photostability chamber
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or the chosen buffer) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Forced Degradation Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the working solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis. |
| Base Hydrolysis | Mix the working solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the samples before HPLC analysis. |
| Oxidative Degradation | Mix the working solution with 3% H₂O₂. Store protected from light at room temperature for a defined period. |
| Photolytic Degradation | Expose the working solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions. |
| Thermal Degradation | Incubate the working solution at an elevated temperature (e.g., 60°C) in the dark for a defined period. |
5. HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like ammonium formate). The pH of the aqueous phase should be optimized for best peak shape and separation (e.g., pH 3-4).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a common wavelength for quinolones is around 280 nm).
-
Injection Volume: 10-20 µL.
6. Analysis:
-
Inject the prepared samples into the HPLC system at specified time points.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation of the parent compound.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
References
- 1. Fluorinated 4-quinolones induce hyperproduction of interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct synthetic pathways to produce 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a valuable intermediate in medicinal chemistry. The routes are evaluated based on factors such as overall yield, number of steps, and the nature of the chemical transformations involved. Experimental data has been compiled to offer a quantitative comparison, and detailed protocols for key reactions are provided.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategies. This guide focuses on three primary routes:
-
Route A: Formylation of 2-Quinolone followed by N-Methylation. This pathway involves the introduction of the formyl group onto the quinolone scaffold, followed by methylation of the nitrogen atom.
-
Route B: Oxidation of a 4-Methyl Precursor. This approach begins with a 4-methyl substituted quinolone, which is first N-methylated and then the 4-methyl group is selectively oxidized to the aldehyde.
-
Route C: Functional Group Interconversion of a 4-Carboxy Derivative. This route starts with a 4-carboxyquinolone derivative, which is N-methylated, then the carboxylic acid is reduced to an alcohol, and finally oxidized to the target aldehyde.
The following diagram illustrates the logical flow of these synthetic pathways.
Caption: Comparative workflow of three synthetic routes.
Quantitative Data Summary
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency.
| Step | Route A: Formylation & N-Methylation | Route B: Oxidation of 4-Methyl Precursor | Route C: Functional Group Interconversion |
| Starting Material | 2-Oxo-1,2-dihydroquinoline | 4-Methyl-2-oxo-1,2-dihydroquinoline | Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate |
| Step 1 Reaction | Reimer-Tiemann Formylation | N-Methylation | N-Methylation |
| Step 1 Reagents | Chloroform, Sodium Hydroxide | Methyl Iodide, K₂CO₃ | Methyl Iodide, K₂CO₃, TBAB |
| Step 1 Yield | ~30-40% (estimated) | High (not specified) | 81% |
| Step 2 Reaction | N-Methylation | Selenium Dioxide Oxidation | Reduction |
| Step 2 Reagents | Methyl Iodide, Base | Selenium Dioxide | Lithium Aluminum Hydride (LiAlH₄) |
| Step 2 Yield | Good (not specified) | ~50% (estimated for similar substrates)[1] | High (not specified) |
| Step 3 Reaction | - | - | Oxidation |
| Step 3 Reagents | - | - | Manganese Dioxide (MnO₂) |
| Step 3 Yield | - | - | ~80-90% (estimated for similar substrates)[2][3] |
| Overall Estimated Yield | Low | Moderate | High |
| Number of Steps | 2 | 2 | 3 |
| Advantages | Potentially shorter route. | Utilizes a selective oxidation. | Generally higher yielding steps. |
| Disadvantages | Low yield and potential for regioisomer formation in formylation.[4] | Handling of toxic selenium dioxide.[5] | Longer reaction sequence. Use of highly reactive LiAlH₄.[6] |
Experimental Protocols
Route A: Formylation of 2-Quinolone followed by N-Methylation
Step 1: Reimer-Tiemann Formylation of 2-Oxo-1,2-dihydroquinoline
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and related hydroxy-heterocycles.[1][7]
-
To a solution of 2-oxo-1,2-dihydroquinoline (1 equivalent) in ethanol, a solution of sodium hydroxide (excess) in water is added.
-
The mixture is heated to 70-80 °C.
-
Chloroform (excess) is added dropwise while maintaining the temperature.
-
The reaction is stirred for several hours after the addition is complete.
-
The solvent is removed, and the residue is acidified with hydrochloric acid.
-
The product, 2-oxo-1,2-dihydroquinoline-4-carbaldehyde, is isolated by extraction and purified by chromatography.
Step 2: N-Methylation of 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
-
2-Oxo-1,2-dihydroquinoline-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as DMF.
-
A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution.
-
Methyl iodide (1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[8]
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.
Route B: Oxidation of a 4-Methyl Precursor
Step 1: N-Methylation of 4-Methyl-2-oxo-1,2-dihydroquinoline
-
4-Methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) is dissolved in DMF.
-
Potassium carbonate (K₂CO₃, excess) is added, followed by methyl iodide (1.1 equivalents).
-
The mixture is stirred at room temperature for several hours.
-
Water is added to the reaction mixture, and the precipitated product, 1,4-dimethyl-2-oxo-1,2-dihydroquinoline, is collected by filtration, washed with water, and dried.
Step 2: Selenium Dioxide Oxidation of 1,4-Dimethyl-2-oxo-1,2-dihydroquinoline
Selenium dioxide is a specific reagent for the oxidation of allylic and benzylic methyl groups to aldehydes.[5]
-
1,4-Dimethyl-2-oxo-1,2-dihydroquinoline (1 equivalent) is dissolved in a high-boiling solvent such as dioxane or xylene.
-
Selenium dioxide (1.1 equivalents) is added, and the mixture is refluxed for several hours.
-
The reaction mixture is cooled and filtered to remove selenium metal byproducts.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield this compound.
Route C: Functional Group Interconversion of a 4-Carboxy Derivative
Step 1: N-Methylation of Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
-
A solution of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (1 g, 4.6 mmol) in 15 ml of DMF is mixed with iodomethane (0.34 ml, 5.5 mmol), K₂CO₃ (0.82 g, 6 mmol), and TBAB (0.03 g, 0.1 mmol).
-
The reaction mixture is stirred at room temperature in DMF for 6 hours.
-
After removal of salts by filtration, the DMF is evaporated under reduced pressure.
-
The residue is dissolved in dichloromethane, dried over Na₂SO₄, and concentrated in vacuo.
-
The product, ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, is obtained after recrystallization.
Step 2: Reduction of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate to (1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methanol
Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[6][9]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in dry THF at 0 °C, a solution of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (1 equivalent) in dry THF is added dropwise.
-
The reaction mixture is stirred at room temperature for a few hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water.
-
The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude alcohol, which can be purified by chromatography.
Step 3: Oxidation of (1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methanol to this compound
Activated manganese dioxide is a mild and selective reagent for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes.[2][3]
-
(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methanol (1 equivalent) is dissolved in a suitable solvent like dichloromethane or chloroform.
-
Activated manganese dioxide (MnO₂, large excess by weight) is added, and the suspension is stirred vigorously at room temperature.[3]
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of celite to remove the manganese salts.
-
The filtrate is concentrated to afford the desired aldehyde, which can be further purified if necessary.
References
- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 2. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthetic Utility of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and Other Quinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and other key quinoline aldehydes in organic synthesis. Quinoline aldehydes are pivotal intermediates in the construction of a wide array of heterocyclic compounds, many of which exhibit significant biological and pharmacological activities. This document outlines their synthesis, comparative reactivity in key chemical transformations, and their application in the development of bioactive molecules.
Introduction to Quinoline Aldehydes
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry. The introduction of an aldehyde functional group at various positions on this scaffold provides a versatile handle for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures. The reactivity of a quinoline aldehyde is significantly influenced by the position of the aldehyde group and the nature of other substituents on the quinoline ring system.
This guide focuses on comparing this compound, an electron-rich quinolone derivative, with other common quinoline aldehydes such as quinoline-2-carbaldehyde, quinoline-3-carbaldehyde, and quinoline-4-carbaldehyde, which possess different electronic properties.
Synthesis of Quinoline Aldehydes
The synthetic routes to quinoline aldehydes are diverse, often tailored to the specific substitution pattern desired. Below are representative synthetic protocols for the featured aldehydes.
Table 1: Synthesis of Selected Quinoline Aldehydes
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | 1-Methyl-2-oxo-1,2-dihydroquinoline | Vilsmeier-Haack reaction: POCl₃, DMF | Not Reported | Inferred from similar syntheses |
| Quinoline-2-carbaldehyde | Quinoline-2-carboxylic acid ethyl ester | DIBAL-H, CH₂Cl₂, -78 °C | 82 | |
| 2-Chloroquinoline-3-carbaldehyde | Acetanilide | Vilsmeier-Haack reaction: POCl₃, DMF | High | |
| Quinoline-4-carbaldehyde | 4-Methylquinoline | Hypervalent iodine(III) reagent | High |
Experimental Protocols
Synthesis of Quinoline-2-carbaldehyde: To a solution of quinoline-2-carboxylic acid ethyl ester (7.17 mmol) in anhydrous CH₂Cl₂ (20.5 mL) at -78 °C under an argon atmosphere, a 1M solution of DIBAL-H in toluene (10.75 mmol) is added dropwise. The solution is stirred for 1 hour at -78 °C. Methanol (6.1 mL) and Rochelle's solution (9.6 mL) are successively added. The mixture is stirred overnight, filtered through celite, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.
Synthesis of 2-Chloroquinoline-3-carbaldehyde: A substituted acetanilide is subjected to the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the corresponding 2-chloroquinoline-3-carbaldehyde in high yield.
Synthesis of Quinoline-4-carbaldehyde: 4-Methylquinoline is oxidized using a hypervalent iodine(III) reagent under mild conditions to afford quinoline-4-carbaldehyde in high yield. This metal-free method demonstrates good functional group tolerance.
Comparative Reactivity in Synthesis
The presence of the electron-donating N-methyl group and the electron-withdrawing carbonyl group in the pyridinone ring of this compound imparts unique reactivity compared to other quinoline aldehydes. The electron density of the quinoline ring system significantly influences the electrophilicity of the aldehyde carbonyl carbon.
Logical Reactivity Comparison
Caption: Electronic effects on the reactivity of quinoline aldehydes.
The electron-donating nature of the N-methyl group in this compound increases the electron density on the quinoline ring, which in turn can slightly reduce the electrophilicity of the aldehyde carbonyl carbon, potentially leading to lower reactivity in nucleophilic addition reactions compared to quinoline aldehydes with electron-withdrawing groups. Conversely, the presence of a chlorine atom in 2-chloroquinoline-3-carbaldehyde makes the aldehyde more electrophilic and thus more reactive.
Key Synthetic Transformations
1. Knoevenagel Condensation:
The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reaction is typically base-catalyzed and is sensitive to the electrophilicity of the carbonyl component.
Table 2: Hypothetical Comparative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Reaction Time | Yield (%) |
| This compound | Malononitrile | Piperidine | Slower | Moderate-High |
| Quinoline-4-carbaldehyde | Malononitrile | Piperidine | Moderate | High |
| 2-Chloroquinoline-3-carbaldehyde | Malononitrile | Piperidine | Faster | High |
Note: This table is illustrative due to the lack of direct comparative experimental data in the searched literature. The predicted trend is based on the electronic properties of the aldehydes.
Experimental Protocol for a General Knoevenagel Condensation: A mixture of the quinoline aldehyde (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of piperidine in ethanol is refluxed for a specified period. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Caption: General workflow for the Knoevenagel condensation.
2. Wittig Reaction:
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. The reactivity in the Wittig reaction is also dependent on the electrophilicity of the carbonyl carbon.
Table 3: Hypothetical Comparative Data for Wittig Reaction
| Aldehyde | Phosphonium Ylide | Base | Reaction Time | Yield (%) |
| This compound | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | Slower | Moderate-High |
| Quinoline-4-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | Moderate | High |
| 2-Chloroquinoline-3-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | n-BuLi | Faster | High |
Note: This table is illustrative. The predicted trend is based on the electronic properties of the aldehydes.
Experimental Protocol for a General Wittig Reaction: To a suspension of the phosphonium salt in an anhydrous solvent (e.g., THF) at low temperature, a strong base (e.g., n-BuLi) is added to generate the ylide. The quinoline aldehyde is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The product is isolated by extraction and purified by chromatography.
Caption: General workflow for the Wittig reaction.
Application in the Synthesis of Bioactive Molecules
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Quinoline aldehydes serve as crucial precursors for the synthesis of these bioactive compounds. For instance, they can be used to synthesize various heterocyclic systems and functionalized quinolines.
While specific signaling pathways for the studied aldehydes are not detailed in the available literature, quinoline-based compounds are known to act as inhibitors of various enzymes, such as kinases and topoisomerases, which are critical components of cellular signaling pathways.
Caption: General role of quinoline derivatives in modulating signaling pathways.
Conclusion
This compound, with its electron-rich quinolone core, presents a distinct reactivity profile compared to other quinoline aldehydes. While potentially less reactive in nucleophilic additions due to electronic effects, it serves as a valuable building block for the synthesis of unique heterocyclic structures. The choice of a specific quinoline aldehyde in a synthetic strategy will depend on the desired target molecule and the reaction conditions to be employed. Further quantitative comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in reactivity among these important synthetic intermediates.
Structural validation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde by X-ray crystallography
A comprehensive guide to the structural validation of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, with a focus on X-ray crystallography and comparison with alternative analytical techniques.
Structural Validation of this compound: A Comparative Analysis
The precise determination of the three-dimensional structure of synthetic compounds is a critical step in drug discovery and development. For novel molecules such as this compound, a quinoline derivative with potential pharmacological applications, rigorous structural validation is imperative. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds, providing unparalleled detail about molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative overview of X-ray crystallography for the structural analysis of this compound, alongside alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a specific crystal structure for this compound is not publicly available, data from closely related compounds, such as methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate and methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, provide valuable insights into the expected structural features and the experimental approach for its validation.[1][2]
Data Presentation: A Comparative Overview
The structural characterization of quinoline derivatives is often accomplished through a combination of spectroscopic and crystallographic techniques.[3][4][5] Each method provides unique and complementary information.
Table 1: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and intermolecular interactions.[6][7] | Provides unambiguous and high-resolution structural data.[6][7] Can determine absolute stereochemistry.[8] | Requires a suitable single crystal, which can be challenging to grow.[6][8] The structure represents the solid state, which may differ from the solution state. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms in solution.[7][9] | Provides detailed information about the structure in solution, mimicking physiological conditions.[9] A non-destructive technique.[7] | Structure determination can be complex for larger or more convoluted molecules. Does not directly provide bond lengths and angles.[8] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity, requiring a very small amount of sample. Can be coupled with chromatography for mixture analysis. | Does not provide information about the 3D structure or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. | A quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure. |
Table 2: Representative Crystallographic Data for a Related Quinoline Derivative (Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate) [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9836 (3) |
| b (Å) | 16.2968 (6) |
| c (Å) | 9.2789 (3) |
| β (°) | 108.312 (1) |
| Volume (ų) | 1144.11 (7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.398 |
| R-factor (%) | 4.3 |
Experimental Protocols
Synthesis and Crystallization of a Representative Quinoline Derivative
The synthesis of N-alkylated oxo-dihydroquinoline derivatives often involves the reaction of the corresponding precursor with an alkylating agent in the presence of a base and a phase transfer catalyst.[1][2]
Protocol:
-
To a solution of the precursor (e.g., methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate) in dimethylformamide (DMF), add the alkylating agent (e.g., propargyl bromide or methyl iodide), potassium carbonate (K₂CO₃), and tetra-n-butylammonium bromide (TBAB).[1][2]
-
Stir the reaction mixture at room temperature for several hours.[1][2]
-
After the reaction is complete, remove the inorganic salts by filtration.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane, dry it over sodium sulfate, and concentrate it in vacuo.[1][2]
-
Obtain pure crystals suitable for X-ray diffraction by recrystallization from a solvent mixture, such as dichloromethane/hexane.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Mount a suitable single crystal on the diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 123 K) using a specific radiation source (e.g., Cu-Kα).[10]
-
Process the collected data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Visualizations
The following diagrams illustrate the workflow of structural validation by X-ray crystallography and a comparison with alternative methods.
Conclusion
The structural validation of this compound relies on a multi-technique approach. X-ray crystallography, when feasible, provides the most definitive and high-resolution structural information in the solid state. However, techniques like NMR and mass spectrometry are indispensable for confirming the molecular structure in solution and verifying its composition, respectively. The data from related quinoline derivatives demonstrate the robustness of these methods for the characterization of this class of compounds. For drug development professionals, the integration of these analytical techniques ensures a comprehensive understanding of the molecule's structure, which is fundamental for subsequent studies on its biological activity and structure-activity relationships.
References
- 1. Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. news-medical.net [news-medical.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. DSpace [helda.helsinki.fi]
Analytical methods for the quantification of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde in mixtures
A Comparative Guide to the Analytical Quantification of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of this compound in various mixtures is paramount for quality control, formulation development, and metabolic studies. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique.
The primary methods for the quantification of quinoline derivatives, adaptable for this compound, include High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. Gas Chromatography-Mass Spectrometry (GC-MS) presents another powerful, albeit more complex, alternative.
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of pharmaceutical compounds, offering high sensitivity and selectivity.[1] UV-Vis spectrophotometry provides a simpler and more rapid method, suitable for straightforward quantification in uncomplicated matrices.[2][3] GC-MS offers unparalleled specificity, especially in complex mixtures where identification and quantification of trace amounts are necessary.[4][5]
Table 1: Performance Characteristics of Analytical Methods for Quinoline Derivatives
| Parameter | HPLC-UV (Adapted from Quinoline Analysis) | UV-Vis Spectrophotometry (for Quinoline) | GC-MS (General Applicability) |
| Linearity (r²) | > 0.999[1][6] | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 98% - 102%[1][6] | 90% - 110% | 95% - 105% |
| Precision (RSD%) | < 2%[1][6] | < 3%[2][3] | < 5% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[1][6] | Concentration Dependent | pg to ng range |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL[1] | Concentration Dependent | pg to ng range |
| Specificity | High | Low to Moderate | Very High |
| Analysis Time | 15-30 minutes per sample | < 5 minutes per sample | 20-40 minutes per sample |
| Instrumentation Cost | Moderate to High | Low | High |
| Solvent Consumption | Moderate | Low | Low |
Experimental Workflows
The general workflow for the quantification of this compound involves sample preparation, instrumental analysis, and data processing. The specifics of each step vary depending on the chosen method.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific sample matrix and analytical instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for quinoline derivatives and is expected to be suitable for this compound.[1][6]
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric Acid or Ammonium Acetate (for mobile phase buffering)
-
This compound reference standard
-
Sample diluent (e.g., 50:50 v/v Acetonitrile:Water)
Sample Preparation:
-
Accurately weigh a known amount of the sample mixture.
-
Dissolve the sample in the diluent to achieve an estimated concentration within the linear range of the assay.
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting gradient could be 70% A to 20% A over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a starting point could be in the 225-350 nm range).
-
Injection Volume: 10 µL[1]
Data Analysis:
-
Construct a calibration curve by injecting a series of standard solutions of known concentrations.
-
Plot the peak area against the concentration and perform a linear regression.[1]
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
This method is a rapid and simple technique suitable for the quantification of the analyte in the absence of interfering substances that absorb at the same wavelength.[2][3]
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
Reagents and Materials:
-
A suitable solvent that dissolves the analyte and is transparent in the measurement wavelength range (e.g., Ethanol, Methanol, or Acetonitrile).
-
This compound reference standard.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent in a volumetric flask.
-
Ensure the final concentration falls within the linear range of the Beer-Lambert law.
-
If necessary, filter the solution to remove any particulate matter.
Measurement Protocol:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a relevant UV-Vis range.
-
Prepare a series of standard solutions of the analyte and measure their absorbance at the λmax.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution at the same λmax.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Logical Relationship for Method Selection
The choice between these analytical methods depends on several factors, including the complexity of the sample matrix, the required sensitivity and specificity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
Comparative Biological Activities of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of derivatives of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and related quinoline compounds. This document synthesizes experimental data on their anticancer and antimicrobial properties, details relevant experimental protocols, and visualizes key biological pathways to support further research and development in this promising area of medicinal chemistry.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatives of this compound, a specific class of quinolones, have attracted significant interest due to their potential as therapeutic agents. This guide provides a comparative overview of their biological activities to aid in the development of new drug candidates.
Comparative Anticancer Activity
Derivatives of the quinoline core have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of several quinoline-based compounds, highlighting the structural variations that influence their potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | 5-FU | > 50 |
| 3c | MCF-7 (Breast) | 7.05 | 5-FU | > 50 | |
| 4-Oxoquinoline-3-carboxamides | 16b | ACP03 (Gastric) | 1.92 | Doxorubicin | 0.08 |
| 17b | ACP03 (Gastric) | 5.18 | Doxorubicin | 0.08 | |
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| 1f | BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | |
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| 2i | BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | |
| Quinoxaline Derivatives | 11 | MCF-7 (Breast) | 0.81 | Doxorubicin | 4.50 |
| 13 | MCF-7 (Breast) | 1.95 | Doxorubicin | 4.50 | |
| 4a | MCF-7 (Breast) | 3.21 | Doxorubicin | 4.50 | |
| 5 | MCF-7 (Breast) | 4.54 | Doxorubicin | 4.50 |
Comparative Antimicrobial Activity
Quinoline derivatives have also been investigated for their potential to combat bacterial and fungal pathogens, with some compounds showing promising activity against drug-resistant strains. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microorganisms.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference Compound |
| Quinoline-3-carbaldehyde Hydrazones | 3q5 | MRSA | 16 | - |
| 3q6 | MRSA | 16 | - | |
| Quinoline Derivatives | 5d | S. aureus | 0.5 | Ciprofloxacin |
| 5d | E. coli | 4 | Ciprofloxacin | |
| 9 | S. aureus | 0.12 | - | |
| 9 | S. typhi | 0.12 | - | |
| 9 | E. coli | 0.12 | - | |
| 10 | S. aureus | 0.24 | - | |
| 10 | S. typhi | 0.12 | - | |
| 10 | E. coli | 0.12 | - | |
| Quinoxaline Derivatives | 25 | A. fumigatus | 0.98 | - |
| 25 | C. albicans | 0.49 | - | |
| 25 | S. pneumoniae | 0.49 | - | |
| 25 | S. aureus | 1.95 | - | |
| 25 | E. coli | 0.49 | - | |
| 26 | A. fumigatus | 0.98 | - | |
| 26 | C. albicans | 0.98 | - | |
| 26 | S. pneumoniae | 0.49 | - | |
| 26 | S. aureus | 0.98 | - | |
| 26 | E. coli | 0.49 | - |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Biological Pathways and Mechanisms of Action
Quinoline derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and microbial replication.
Caption: A generalized experimental workflow for the development of quinoline-based therapeutic agents.
Anticancer Signaling Pathways
Several quinoline derivatives have been shown to target key components of signaling pathways that are often dysregulated in cancer, such as the EGFR and NRF2 pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathways targeted by anticancer quinoline derivatives.
Antimicrobial Mechanism of Action
The antibacterial activity of certain quinoline derivatives is attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
Caption: Inhibition of bacterial DNA replication and cell division by quinoline derivatives.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to Isomers of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the efficacy and safety of potential therapeutic agents. This guide provides a detailed spectroscopic comparison of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde and its 3-carbaldehyde isomer, offering insights into their structural nuances through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the expected and available spectroscopic data for the 4-carbaldehyde and 3-carbaldehyde isomers of 1-Methyl-2-oxo-1,2-dihydroquinoline.
Table 1: ¹H NMR Data (Predicted for 4-carbaldehyde vs. Available for related compounds)
| Proton | This compound (Predicted) | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (Predicted) | Key Differentiating Features |
| Aldehydic (-CHO) | ~10.2 - 10.5 ppm (singlet) | ~10.0 - 10.3 ppm (singlet) | The aldehydic proton in the 4-isomer is expected to be more deshielded due to the anisotropic effect of the quinolone ring. |
| N-CH₃ | ~3.7 - 3.9 ppm (singlet) | ~3.6 - 3.8 ppm (singlet) | The chemical shift of the N-methyl group is not expected to differ significantly between the two isomers. |
| H-3 | ~8.0 - 8.3 ppm (singlet) | - | The presence of a singlet in this region for the 4-isomer is a key distinguishing feature. |
| H-4 | - | ~8.2 - 8.5 ppm (singlet) | The H-4 proton in the 3-isomer is expected to be a downfield singlet. |
| Aromatic Protons | ~7.3 - 8.0 ppm (multiplets) | ~7.2 - 7.9 ppm (multiplets) | The splitting patterns of the aromatic protons will differ due to the different positions of the aldehyde group. |
Table 2: ¹³C NMR Data (Predicted)
| Carbon | This compound (Predicted) | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (Predicted) | Key Differentiating Features |
| Carbonyl (C=O) | ~160 - 165 ppm | ~160 - 165 ppm | The chemical shift of the quinolone carbonyl is expected to be similar in both isomers. |
| Aldehydic (CHO) | ~190 - 195 ppm | ~188 - 193 ppm | The aldehydic carbon in the 4-isomer may be slightly more downfield. |
| N-CH₃ | ~30 - 35 ppm | ~30 - 35 ppm | Minimal difference is expected for the N-methyl carbon. |
| C-3 | ~120 - 125 ppm | ~145 - 150 ppm | A significant downfield shift is expected for C-3 in the 3-isomer due to the directly attached aldehyde. |
| C-4 | ~140 - 145 ppm | ~120 - 125 ppm | A significant upfield shift is expected for C-4 in the 3-isomer compared to the 4-isomer. |
| Aromatic Carbons | ~115 - 140 ppm | ~115 - 140 ppm | The chemical shifts of the aromatic carbons will show distinct patterns for each isomer. |
Table 3: IR and Mass Spectrometry Data (Predicted)
| Spectroscopic Technique | This compound (Predicted) | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (Predicted) | Key Differentiating Features |
| IR Spectroscopy (cm⁻¹) | |||
| C=O (quinolone) | ~1650 - 1670 | ~1650 - 1670 | The quinolone carbonyl stretch should be in a similar region for both isomers. |
| C=O (aldehyde) | ~1690 - 1710 | ~1680 - 1700 | The aldehyde carbonyl stretch may show a slight difference due to conjugation effects. |
| C-H (aldehyde) | ~2820 and ~2720 | ~2820 and ~2720 | The characteristic two bands for the aldehyde C-H stretch are expected for both isomers. |
| Mass Spectrometry (m/z) | |||
| Molecular Ion [M]⁺ | 187.0633 | 187.0633 | Both isomers have the same molecular weight. |
| Key Fragmentation | Loss of -CHO (m/z 158), Loss of -CO (m/z 159) | Loss of -CHO (m/z 158), Loss of -CO (m/z 159) | While the main fragments will be the same, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1-Methyl-2-oxo-1,2-dihydroquinoline carbaldehyde isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard zg30 or similar.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled (e.g., zgpg30).
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and other functional groups.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Method: Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflow and Structures
To aid in the understanding of the comparative analysis, the following diagrams illustrate the logical workflow and the general chemical structures.
Caption: Workflow for the spectroscopic comparison of quinoline carbaldehyde isomers.
Caption: General chemical structures of the compared isomers.
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for assessing the purity of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a key intermediate in various synthetic pathways. We present detailed experimental protocols and performance data to facilitate the selection of the most appropriate analytical method for your research needs.
Method Comparison: HPLC vs. LC-MS
High-Performance Liquid Chromatography with UV detection is a robust and widely utilized technique for purity analysis, offering high precision and accuracy for known analytes.[1] In contrast, LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing an additional dimension of data that is invaluable for the identification of unknown impurities.[1][2] While HPLC is a cost-effective method for routine purity checks, LC-MS offers superior sensitivity and specificity, making it the preferred method for in-depth impurity profiling and structural elucidation.[1][3][4]
The choice between HPLC and LC-MS will depend on several factors, including the complexity of the sample, the need for impurity identification, sensitivity requirements, and budgetary considerations.[1]
Performance Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS methods for the purity analysis of small molecules like this compound.
| Parameter | HPLC-UV | LC-MS |
| Linearity (r²) | > 0.999[5] | > 0.999 |
| Accuracy (% Recovery) | 98% - 102%[5] | 98% - 102% |
| Precision (RSD%) | < 2%[5] | < 2% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[5] | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.2 - 5.0 µg/mL[5] | 0.05 - 0.5 µg/mL |
| Impurity Identification | Limited to retention time matching with known standards.[1] | Enables determination of molecular weight for impurity identification.[1] |
| Specificity | Can be limited by co-eluting impurities with similar UV spectra.[1] | High, can distinguish between co-eluting compounds with different masses.[1] |
Experimental Workflow
The general workflow for assessing the purity of this compound using either HPLC or LC-MS is outlined below.
Caption: Workflow for Purity Assessment by HPLC and LC-MS.
Experimental Protocols
HPLC-UV Method
This protocol provides a general framework for the purity analysis of this compound using HPLC with UV detection.
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying the main component.
Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (High-purity, e.g., Milli-Q)
-
Formic Acid (LC-MS grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system equipped with a UV detector (e.g., Diode Array Detector)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main component based on the area percentage of the corresponding peak relative to the total peak area.
-
LC-MS Method
This protocol is designed for the sensitive detection and identification of impurities in a this compound sample.
Objective: To identify and quantify impurities in the this compound sample with high sensitivity and specificity.
Materials and Reagents:
-
Same as for the HPLC-UV method, but with the strict use of LC-MS grade solvents and additives.
Instrumentation:
-
LC-MS system, comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Mass spectrometry data system for instrument control, data acquisition, and analysis.
Procedure:
-
Mobile Phase and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, ensuring all solvents and additives are LC-MS grade.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic conditions: Can be similar to the HPLC method, but may be optimized for faster analysis if using a UHPLC system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Mass Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
-
Data Analysis:
-
Process the total ion chromatogram (TIC) to identify all components.
-
Extract the mass spectra for each peak to determine the molecular weight of the main component and any impurities.
-
Utilize the accurate mass data to propose elemental compositions for unknown impurities.
-
Quantify the impurities based on their peak areas in the TIC or extracted ion chromatograms (EICs).
-
References
A Comparative Guide to the Reactivity of the Aldehyde Functional Group in Different Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, and the reactivity of its appended functional groups is of paramount importance in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of the aldehyde functional group at various positions on the quinoline ring. The discussion is supported by available experimental data and an analysis of the electronic properties inherent to the quinoline nucleus.
Understanding the Electronic Landscape of the Quinoline Ring
The reactivity of an aldehyde group, primarily its susceptibility to nucleophilic attack at the carbonyl carbon, is dictated by the electronic environment of the scaffold to which it is attached. The quinoline ring system is a bicyclic heteroaromatic compound where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density distribution across the entire scaffold.
Generally, the pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich. Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8 in the benzene ring, indicating higher electron density at these locations.[1][2] Conversely, nucleophilic attack on the quinoline ring itself is favored at positions 2 and 4 of the pyridine ring. This suggests that positions 2 and 4 are the most electron-deficient carbons in the quinoline system.
This electron distribution has a direct impact on the reactivity of an aldehyde substituent. An aldehyde group attached to a more electron-deficient position on the quinoline ring will exhibit a more electrophilic carbonyl carbon, leading to enhanced reactivity towards nucleophiles. Therefore, the general order of reactivity for quinolinecarboxaldehydes in nucleophilic addition reactions is expected to be:
4-quinolinecarboxaldehyde > 2-quinolinecarboxaldehyde > Aldehydes on the benzene ring (e.g., 6-quinolinecarboxaldehyde)
An aldehyde at the 4-position is predicted to be the most reactive due to the strong electron-withdrawing effect of the nitrogen atom, which is relayed through the conjugated system. The 2-position is also significantly activated. Aldehydes on the carbocyclic ring (positions 5, 6, 7, and 8) are expected to be less reactive as they are further removed from the influence of the heterocyclic nitrogen.
Comparative Reactivity in Common Aldehyde Reactions
The following sections present a comparison of the reactivity of quinoline aldehydes in several common synthetic transformations. Due to a scarcity of direct comparative kinetic studies in the literature, the comparison is based on reported reaction yields and conditions, which serve as a proxy for reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The reaction rate is sensitive to the electrophilicity of the aldehyde. Aromatic aldehydes bearing electron-withdrawing groups generally exhibit higher reactivity.[4]
| Quinoline Aldehyde Isomer | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Azidobenzaldehydes (precursors to quinolines) | β-Ketosulfonamides/sulfones | PPh₃, t-BuOK/THF | Not specified | Good to excellent | [3] |
| Substituted aromatic aldehydes | Acetylacetone | Piperidine/Acetic acid | Not specified | Not specified | [5] |
While direct comparative data for different quinolinecarboxaldehyde isomers in the Knoevenagel condensation is limited, the general principles of aldehyde reactivity suggest that 4- and 2-quinolinecarboxaldehydes would react more readily than isomers with the aldehyde on the benzene ring. For instance, a study on the Knoevenagel reaction of various aromatic aldehydes showed that those with electron-withdrawing groups reacted faster.[4]
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another cornerstone of organic synthesis.[6] The reactivity in the Wittig reaction is also influenced by the electrophilicity of the carbonyl carbon.
| Quinoline Aldehyde Isomer | Wittig Reagent | Reaction Conditions | Yield (%) | E/Z Ratio | Reference |
| Quinoline-3-carbaldehyde | (E)-6-styrylquinoline-based phosphonium salts | Not specified | Not specified | Not specified | [7] |
| General Aldehydes | Stabilized Ylides | Aqueous NaHCO₃ | 80-98% | High E-selectivity | [8] |
A study on the synthesis of (E)-6-styrylquinoline-based compounds utilized the Wittig reaction of quinoline-3-carbaldehyde.[7] While not a direct comparison, the successful application of this reaction suggests sufficient reactivity of the 3-aldehyde. It is expected that the more electrophilic 2- and 4-quinolinecarboxaldehydes would exhibit even greater reactivity in Wittig reactions.
Experimental Protocols
General Procedure for Knoevenagel Condensation
A mixture of the quinolinecarboxaldehyde (1 mmol), an active methylene compound (1.1 mmol), and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is stirred at a specified temperature (e.g., room temperature to reflux). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
General Procedure for Wittig Reaction
To a suspension of a phosphonium salt (1.1 mmol) in an anhydrous solvent (e.g., THF, 10 mL) under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.1 mmol) is added at a low temperature (e.g., -78 °C or 0 °C). The resulting ylide solution is stirred for a period, after which the quinolinecarboxaldehyde (1 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.
Visualizing Reaction Pathways and Concepts
References
- 1. reddit.com [reddit.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. delval.edu [delval.edu]
Comparative Analysis of Synthetic Pathways for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Guide for Researchers
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of quinoline scaffolds is a critical aspect of the discovery pipeline. The quinoline motif is a privileged structure present in a wide array of pharmacologically active compounds. This guide presents a comparative cost-effectiveness analysis of potential synthetic pathways for the synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a key intermediate in the development of various therapeutic agents. This analysis focuses on reaction yields, costs of starting materials, reaction times, and purification methods to provide a comprehensive overview for selecting the most suitable synthetic route.
Executive Summary of Synthetic Pathways
-
Pathway 1: Vilsmeier-Haack Formylation of 1-Methyl-2-oxo-1,2-dihydroquinoline. This classic method introduces a formyl group onto an activated aromatic ring.
-
Pathway 2: Oxidation of 4-Methyl-1-methyl-2-oxo-1,2-dihydroquinoline. A straightforward approach involving the oxidation of a methyl group to an aldehyde.
-
Pathway 3: Modified Friedländer Annulation. This approach involves the condensation of a substituted aniline with a β-ketoaldehyde equivalent.
The following sections provide a detailed analysis of each pathway, including experimental protocols and a quantitative comparison to aid in the selection of the most cost-effective and efficient method.
Quantitative Comparison of Synthetic Pathways
For a clear comparison, the following table summarizes the key quantitative metrics for the proposed synthetic pathways. Please note that the cost of starting materials is based on currently available market prices from major chemical suppliers and may vary. Reaction times and yields are estimated based on typical literature values for analogous transformations.
| Metric | Pathway 1: Vilsmeier-Haack Formylation | Pathway 2: Oxidation of 4-Methylquinoline | Pathway 3: Modified Friedländer Annulation |
| Starting Materials | 1-Methyl-2-oxo-1,2-dihydroquinoline, Phosphorus oxychloride, Dimethylformamide | 4-Methyl-1-methyl-2-oxo-1,2-dihydroquinoline, Selenium dioxide | Substituted N-methylaniline, β-Ketoaldehyde equivalent |
| Estimated Yield (%) | 60-70% | 50-60% | 65-75% |
| Estimated Reaction Time (hours) | 4-6 | 8-12 | 6-8 |
| Estimated Cost per gram of Product ($) | 15-25 | 20-30 | 10-20 |
| Key Advantages | Well-established reaction, readily available reagents. | Simple, one-step transformation. | Potentially higher yield, convergent synthesis. |
| Key Disadvantages | Use of hazardous reagents (POCl₃), moderate yield. | Use of toxic selenium dioxide, potentially lower yield. | Starting materials may require multi-step synthesis. |
Detailed Experimental Protocols
The following are representative experimental protocols for each proposed synthetic pathway. These protocols are based on standard laboratory procedures and may require optimization for specific laboratory conditions.
Pathway 1: Vilsmeier-Haack Formylation of 1-Methyl-2-oxo-1,2-dihydroquinoline
Principle: This reaction involves the electrophilic substitution of a formyl group onto the quinoline ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-Methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.
Pathway 2: Oxidation of 4-Methyl-1-methyl-2-oxo-1,2-dihydroquinoline
Principle: This pathway utilizes an oxidizing agent, such as selenium dioxide, to selectively oxidize the methyl group at the 4-position of the quinoline ring to a carbaldehyde.
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-Methyl-1-methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Add selenium dioxide (SeO₂, 1.1 equivalents) to the solution in portions.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated selenium metal.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to yield the desired product.
Pathway 3: Modified Friedländer Annulation
Principle: The Friedländer synthesis and its modifications are powerful methods for constructing the quinoline ring system.[1] This pathway would involve the condensation of a suitably substituted N-methylaniline with a β-ketoaldehyde or its equivalent, followed by cyclization and dehydration to form the quinoline core.
Procedure:
-
In a reaction vessel, combine the N-methylated 2-aminoaryl ketone (1 equivalent) and a β-ketoaldehyde equivalent (e.g., acetoacetaldehyde dimethyl acetal, 1.2 equivalents) in a solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst depends on the specific substrates.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize if necessary.
-
The product may precipitate upon cooling or after the addition of water. Filter the solid and wash with a suitable solvent.
-
If the product does not precipitate, extract it with an organic solvent. Wash the organic layer with water and brine, and dry over an anhydrous salt.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain this compound.
Logical Workflow for Cost-Effectiveness Analysis
The decision-making process for selecting the optimal synthetic pathway can be visualized as a logical workflow. This workflow considers various factors, from the initial choice of synthetic strategy to the final evaluation of cost and efficiency.
Caption: Logical workflow for the cost-effectiveness analysis of synthetic pathways.
Conclusion
The selection of a synthetic route for this compound requires a careful evaluation of multiple factors. While the Modified Friedländer Annulation (Pathway 3) appears to be the most cost-effective on paper due to potentially higher yields and lower estimated cost per gram, the availability and synthesis of the required starting materials must be considered. The Vilsmeier-Haack Formylation (Pathway 1) offers a reliable and well-documented method using readily available chemicals, though with moderate yields and the use of hazardous reagents. The Oxidation of 4-Methylquinoline (Pathway 2) is a simple, direct approach, but the use of toxic selenium dioxide and potentially lower yields may be significant drawbacks.
Ultimately, the choice of the optimal pathway will depend on the specific priorities of the research group, including budget, available equipment, safety protocols, and the desired scale of the synthesis. This guide provides the foundational data and experimental frameworks to make an informed decision. Further laboratory-scale experiments are recommended to validate and optimize the chosen synthetic route.
References
Benchmarking the performance of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde in click chemistry reactions
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation and drug discovery continually seeks more efficient and robust chemical ligation strategies. Among these, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for its high efficiency and selectivity.[1][2][3] This guide provides a comparative analysis of the performance of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde as a reactive handle in CuAAC reactions, benchmarked against other commonly employed aromatic aldehydes.
The core of this analysis lies in the transformation of the aldehyde functionality into a terminal alkyne via a one-pot Seyferth-Gilbert homologation, immediately followed by the CuAAC reaction. This sequential process allows for the direct use of aldehydes in click chemistry, expanding the repertoire of readily available building blocks.[4]
Comparative Performance Data
While direct kinetic and extensive yield data for this compound in this specific one-pot click reaction sequence is not extensively documented in publicly available literature, we can infer its expected performance based on the behavior of structurally related quinoline derivatives and other aromatic aldehydes. The following tables summarize typical performance metrics for CuAAC reactions involving various aldehydes, providing a baseline for comparison.
Table 1: Reaction Yields of Various Aromatic Aldehydes in a One-Pot Seyferth-Gilbert/CuAAC Reaction
| Aldehyde | Azide Partner | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Benzyl Azide | CuI, DIPEA | THF | 12 | 95 | [4] |
| 4-Methoxybenzaldehyde | Benzyl Azide | CuI, DIPEA | THF | 12 | 85 | [4] |
| Benzaldehyde | Benzyl Azide | CuI, DIPEA | THF | 12 | 92 | [4] |
| This compound (Predicted) | Benzyl Azide | CuI, DIPEA | THF | 12-24 | 70-85 * | - |
| 2-Naphthaldehyde | Benzyl Azide | CuI, DIPEA | THF | 12 | 90 | [4] |
*Predicted yield based on the electronic properties and potential steric hindrance of the quinoline scaffold. The electron-donating nature of the N-methyl-quinolone ring may slightly decrease the reactivity of the alkyne intermediate compared to electron-deficient benzaldehydes.
Table 2: General Comparison of Click Chemistry Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-activated alkyne) |
| Reaction Rate | Very Fast (10 to 104 M–1 s–1)[5] | Fast to Moderate (dependent on cyclooctyne) |
| Biocompatibility | Potentially cytotoxic due to copper, can be mitigated with ligands[6] | High, suitable for in vivo applications |
| Reactant Stability | Terminal alkynes are generally stable | Strained cyclooctynes can be less stable |
| Regioselectivity | High (1,4-disubstituted triazole)[1] | Mixture of regioisomers possible |
Experimental Protocols
The following protocols outline the general procedures for the one-pot conversion of an aldehyde to a triazole via Seyferth-Gilbert homologation and subsequent CuAAC reaction.
Protocol 1: One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aldehydes
Materials:
-
Aldehyde (e.g., this compound) (1.0 eq)
-
Bestmann-Ohira reagent (1.1 eq)
-
Azide (e.g., Benzyl azide) (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous THF, add the Bestmann-Ohira reagent (1.1 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the alkyne intermediate by TLC.
-
To the reaction mixture, add the azide (1.2 eq), CuI (0.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole.[4]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of 1,2,3-triazoles from aldehydes.
Caption: The catalytic cycle of the CuAAC reaction, highlighting the key intermediates.
Caption: Application of click chemistry in creating probes to study cellular signaling.
Conclusion
This compound presents a viable and interesting scaffold for use in click chemistry applications, particularly through a one-pot Seyferth-Gilbert/CuAAC sequence. While specific performance data for this exact molecule is limited, comparisons with other aromatic aldehydes suggest it should perform with good to excellent yields. The quinoline moiety offers unique electronic and structural features that can be exploited in the design of novel probes and drug conjugates. Further experimental validation is necessary to precisely quantify its reaction kinetics and optimize reaction conditions for specific applications. The provided protocols and conceptual diagrams offer a solid foundation for researchers to incorporate this and similar heterocyclic aldehydes into their click chemistry workflows.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Seyferth-Gilbert/CuAAC Reactions: Application to the One-Pot Synthesis of Triazoles from Aldehydes [organic-chemistry.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, a compound used in laboratory research. Adherence to these procedures is critical to ensure the safety of personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.
1. Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate care, utilizing personal protective equipment (PPE) at all times. The primary hazards associated with this chemical are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
2. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or protective suit to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dusts are generated. |
3. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes exposure and environmental contamination.
Step 1: Waste Collection
-
Collect waste material in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container with the chemical name: "Waste this compound" and appropriate hazard symbols.
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
Step 3: Accidental Release Measures
In the event of a spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.
-
Collection: Place the swept-up material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Reporting: Report the incident to the appropriate safety officer or department.
Step 4: Final Disposal
-
Disposal of this chemical waste must be carried out by a licensed and approved waste disposal company.
-
Do not dispose of this chemical into the environment, drains, or sewer systems.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
4. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical procedures for the handling and disposal of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde. The following guidelines are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an acutely toxic substance that can be harmful if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant and may cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles and a face shield | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (Butyl rubber or Nitrile) | EN 374 |
| Body | Chemical-resistant laboratory coat or gown | --- |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | NIOSH or EN 149 |
Safe Handling and Operational Workflow
All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Experimental Protocols
-
Preparation:
-
Before handling the compound, ensure all necessary PPE is correctly worn.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When weighing or transferring the solid compound, use caution to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the compound sealed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Segregate all waste materials as described in the disposal plan.
-
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and chemical-resistant container for solid hazardous waste. | Collect unused compound and contaminated disposable items (e.g., weigh boats, pipette tips). |
| Liquid Waste | Labeled, sealed, and chemical-resistant container for liquid hazardous waste. | Collect solutions containing the compound. |
| Sharps | Puncture-proof sharps container. | Dispose of any contaminated needles or other sharp objects. |
All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Emergency Response
In the event of an exposure or spill, immediate action is critical.
Emergency Response Workflow Diagram
Caption: Emergency response procedures for spills and exposures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
